molecular formula C7H12O3 B1338513 Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate CAS No. 3697-68-5

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Cat. No.: B1338513
CAS No.: 3697-68-5
M. Wt: 144.17 g/mol
InChI Key: PAILVKQSHRJIPE-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (CAS 3697-68-5) is a cyclopropane-derivative ester of interest in organic synthesis and pharmaceutical research . Its primary documented application is as a ligand for Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds . The molecule features a strained cyclopropane ring core substituted with both an ethyl ester and a hydroxymethyl group, making it a versatile bifunctional building block . The cyclopropane motif is a significant structural feature in many natural products and pharmaceuticals, valued for its ability to lock molecular conformation and influence properties like metabolic stability and lipophilicity . This compound is incompatible with strong acids, bases, and oxidizing agents . It is recommended to store it at ambient temperatures . FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-6(9)7(5-8)3-4-7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAILVKQSHRJIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50498796
Record name Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3697-68-5
Record name Ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
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Record name ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, a valuable building block in medicinal chemistry and organic synthesis. This document details established synthetic methodologies, including the Simmons-Smith reaction and the Kulinkovich reaction, and provides a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a bifunctional molecule incorporating a synthetically versatile cyclopropane ring. The inherent strain and unique electronic properties of the cyclopropane moiety make it a desirable structural motif in drug discovery, often imparting improved metabolic stability, enhanced binding affinity, and novel pharmacological profiles to lead compounds. This guide serves as a detailed resource for researchers engaged in the synthesis and application of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

PropertyValue
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
CAS Number 3697-68-5
Appearance Colorless liquid (predicted)
Boiling Point 90-94 °C at 8 Torr
Topological Polar Surface Area 46.5 Ų

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for cyclopropane ring formation. The two most prominent and effective routes are the Simmons-Smith reaction and the Kulinkovich reaction.

Simmons-Smith Reaction

The Simmons-Smith reaction is a reliable method for the cyclopropanation of alkenes.[2][3][4] In the context of synthesizing the target molecule, this would involve the reaction of ethyl acrylate with a carbenoid species generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[2] The hydroxyl group in the product is introduced by the subsequent reduction of a precursor or by using a starting material already containing the hydroxymethyl group.

3.1.1. Proposed Synthetic Pathway

Simmons_Smith_Pathway ethyl_acrylate Ethyl Acrylate intermediate Ethyl 1-(iodomethyl)cyclopropanecarboxylate ethyl_acrylate->intermediate Simmons-Smith Cyclopropanation reagents CH₂I₂ / Zn(Cu) or Et₂Zn reagents->intermediate product This compound intermediate->product Nucleophilic Substitution/Reduction reduction Reduction (e.g., NaBH₄) reduction->product

Caption: Proposed Simmons-Smith reaction pathway.

3.1.2. General Experimental Protocol (Hypothetical)

  • Preparation of the Simmons-Smith Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of zinc-copper couple is prepared in anhydrous diethyl ether. Diiodomethane is then added dropwise to the stirred suspension, resulting in the formation of the active organozinc carbenoid, (iodomethyl)zinc iodide.

  • Cyclopropanation: A solution of ethyl acrylate in anhydrous diethyl ether is added to the freshly prepared Simmons-Smith reagent at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the cyclopropanated intermediate.

  • Conversion to the Final Product: The resulting ester is then subjected to a reduction step to introduce the hydroxymethyl group. This can be achieved using a suitable reducing agent such as sodium borohydride in an appropriate solvent like ethanol. Following the reduction, a standard aqueous workup and purification by column chromatography would yield the final product, this compound.

Kulinkovich Reaction

The Kulinkovich reaction provides an alternative and efficient route to 1-substituted cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[5][6][7][8][9] This reaction is particularly useful as it can directly generate the desired cyclopropanol derivative.

3.2.1. Proposed Synthetic Pathway

Kulinkovich_Pathway diethyl_oxalate Diethyl Oxalate product This compound diethyl_oxalate->product Kulinkovich Reaction reagents EtMgBr / Ti(O-iPr)₄ reagents->product

Caption: Proposed Kulinkovich reaction pathway.

3.2.2. General Experimental Protocol [6]

  • Reaction Setup: To a solution of the starting ester (e.g., diethyl oxalate) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere, titanium(IV) isopropoxide is added.

  • Addition of Grignard Reagent: The solution is then treated with a solution of ethylmagnesium bromide in the same solvent, typically added dropwise at a controlled temperature. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride.

  • Purification: The resulting mixture is filtered to remove titanium salts, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Cyclopropanation Reaction (e.g., Simmons-Smith or Kulinkovich) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr ¹H and ¹³C NMR ir IR Spectroscopy ms Mass Spectrometry purity Purity Analysis (GC/HPLC) product->nmr product->ir product->ms product->purity

References

Spectroscopic Analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic data and a comparative analysis with the closely related and well-characterized compound, Ethyl cyclopropanecarboxylate. This guide is intended to serve as a valuable resource for the identification and characterization of this molecule in a research and development setting.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.15Quartet (q)2H-O-CH₂ -CH₃
~3.60Singlet (s)2H-CH₂ -OH
~2.50Singlet (s)1H-OH
~1.25Triplet (t)3H-O-CH₂-CH₃
~0.95Triplet (t)2HCyclopropyl-H
~0.85Triplet (t)2HCyclopropyl-H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~174.0C =O (Ester)
~68.0-C H₂-OH
~61.0-O-C H₂-CH₃
~25.0Quaternary Cyclopropyl-C
~16.0C H₂ (Cyclopropyl)
~14.0-O-CH₂-C H₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H Stretch (Alcohol)
~2980MediumC-H Stretch (Aliphatic)
~1725StrongC=O Stretch (Ester)
~1180StrongC-O Stretch (Ester)
~1050MediumC-O Stretch (Alcohol)
Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
144Low[M]⁺ (Molecular Ion)
113Medium[M - OCH₂CH₃]⁺
99High[M - COOCH₂CH₃]⁺
71Medium[C₄H₇O]⁺
45Medium[COOCH₂CH₃]⁺

Experimental Protocols

The following sections detail the generalized experimental protocols for the spectroscopic analysis of liquid samples such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Mount the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph.

    • For EI, the sample is vaporized before ionization.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (Dissolve in CDCl₃) NMR_Acq Data Acquisition (¹H and ¹³C Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc NMR_Analysis Structural Elucidation NMR_Proc->NMR_Analysis IR_Prep Sample Preparation (Neat Liquid Film) IR_Acq Data Acquisition (FTIR Spectrum) IR_Prep->IR_Acq IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Prep Sample Preparation (Dilute Solution) MS_Acq Data Acquisition (Mass Spectrum) MS_Prep->MS_Acq MS_Analysis MW and Fragmentation Analysis MS_Acq->MS_Analysis

Caption: General workflow for spectroscopic analysis.

Logical_Relationship cluster_Spectra Spectroscopic Data cluster_Information Derived Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS Mass Spec Compound->MS Structure Molecular Structure NMR->Structure Connectivity Func_Groups Functional Groups IR->Func_Groups Vibrational Modes Mol_Weight Molecular Weight MS->Mol_Weight m/z Structure->Compound Func_Groups->Compound Mol_Weight->Compound

Caption: Relationship between spectroscopic data and molecular information.

An In-depth Technical Guide to the NMR Spectral Data Interpretation of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. Due to the absence of publicly available, experimentally determined spectra for this specific compound, this guide leverages established chemical shift principles to offer a robust interpretation. This document is intended to assist researchers in identifying and characterizing this molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on typical values for ethyl esters, cyclopropane rings, and primary alcohols.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~4.12Quartet (q)2H7.1-O-CH₂ -CH₃
~3.58Singlet (s) or Doublet (d)2H--CH₂ -OH
~1.25Triplet (t)3H7.1-O-CH₂-CH₃
~0.90 - 1.10Multiplet (m)4H-Cyclopropane CH₂
Variable (~1.5-3.0)Broad Singlet (br s)1H--CH₂-OH

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~173C =O (Ester)
~65-C H₂-OH
~61-O-C H₂-CH₃
~25C (quat)-CH₂OH
~14-O-CH₂-C H₃
~12Cyclopropane C H₂

Interpretation of Predicted Spectra

¹H NMR Spectrum:

  • Ethyl Ester Group: The ethyl group of the ester is expected to give rise to a quartet at approximately 4.12 ppm for the methylene protons (-O-CH₂) and a triplet at around 1.25 ppm for the methyl protons (-CH₃). The quartet is due to coupling with the three adjacent methyl protons, and the triplet is due to coupling with the two adjacent methylene protons, both with a typical coupling constant of about 7.1 Hz.

  • Hydroxymethyl Group: The methylene protons of the hydroxymethyl group (-CH₂-OH) are predicted to appear as a singlet or a doublet around 3.58 ppm. The multiplicity will depend on the rate of proton exchange of the hydroxyl group. The hydroxyl proton itself is expected to be a broad singlet with a variable chemical shift, typically between 1.5 and 3.0 ppm in CDCl₃.

  • Cyclopropane Ring: The protons on the cyclopropane ring are magnetically non-equivalent and are expected to produce complex multiplets in the upfield region, typically between 0.90 and 1.10 ppm. This upfield shift is a characteristic feature of cyclopropane rings due to their unique electronic structure.[1][2][3]

¹³C NMR Spectrum:

  • Ester Carbonyl: The carbonyl carbon of the ester group is the most deshielded carbon and is predicted to have a chemical shift of around 173 ppm.

  • Oxygenated Carbons: The carbon of the hydroxymethyl group (-CH₂-OH) is expected at approximately 65 ppm, and the methylene carbon of the ethyl ester (-O-CH₂) is predicted around 61 ppm.[4]

  • Quaternary Carbon: The quaternary carbon of the cyclopropane ring, bonded to both the ester and the hydroxymethyl group, is anticipated to be around 25 ppm.

  • Ethyl Methyl Carbon: The methyl carbon of the ethyl group is expected at approximately 14 ppm.

  • Cyclopropane Methylene Carbons: The two equivalent methylene carbons of the cyclopropane ring are expected to be the most shielded carbons, with a predicted chemical shift of about 12 ppm.[5]

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is appropriate for the spectrometer being used (typically around 4-5 cm).

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons).

    • Number of Scans: 128 scans or more, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualizations

Chemical Structure and Key Functional Groups

structure cluster_ethyl_ester Ethyl Ester cluster_cyclopropane Cyclopropane Ring cluster_hydroxymethyl Hydroxymethyl C1 C=O O1 O C1->O1 C2 CH₂ O1->C2 C3 CH₃ C2->C3 C4 C C4->C1 C5 CH₂ C4->C5 C7 CH₂ C4->C7 C6 CH₂ C5->C6 C6->C4 O2 OH C7->O2

Caption: Molecular structure of this compound with key functional groups highlighted.

Predicted ¹H NMR Signal Relationship

H_NMR_Correlation cluster_ethyl Ethyl Group cluster_hydroxymethyl Hydroxymethyl Group cluster_cyclopropane Cyclopropane Ring CH2_Et ~4.12 ppm -O-CH₂- CH3_Et ~1.25 ppm -CH₃ CH2_Et->CH3_Et J ≈ 7.1 Hz CH2_OH ~3.58 ppm -CH₂-OH OH ~1.5-3.0 ppm -OH CH2_cy ~0.90-1.10 ppm Cyclopropane CH₂

Caption: Predicted ¹H NMR chemical shifts and coupling for this compound.

References

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) and mass spectrometry (MS) characteristics of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (C₇H₁₂O₃, Molecular Weight: 144.17 g/mol ). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide synthesizes data from analogous structures and established principles of spectroscopy to predict its spectral features. This information is crucial for the identification, characterization, and quality control of this molecule in research and development settings.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on the characteristic frequencies of its constituent ester, primary alcohol, and cyclopropane functionalities.

Table 1: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3600-3200Strong, BroadO-H (Alcohol)Stretching
~3080-3040MediumC-H (Cyclopropane)Stretching
~2980-2850Medium to StrongC-H (Alkyl)Stretching
~1750-1735Strong, SharpC=O (Ester)Stretching[1][2]
~1470-1440Medium-CH₂- (Cyclopropane)Scissoring/Deformation[3]
~1300-1000Strong (multiple bands)C-O (Ester and Alcohol)Stretching[1][2]
~1050-1000MediumCyclopropane RingSkeletal Vibrations[3]

The presence of a broad O-H stretching band is a key indicator of the hydroxyl group, while the strong, sharp C=O absorption is characteristic of the ester. The C-H stretches slightly above 3000 cm⁻¹ are indicative of the cyclopropane ring.[3]

Predicted Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization mass spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. The fragmentation of this compound is expected to be driven by the presence of the ester and alcohol functional groups, as well as the strained cyclopropane ring.

Table 2: Predicted Major Fragment Ions in EI-Mass Spectrum

m/zProposed Fragment IonFormulaPredicted Fragmentation Pathway
144[M]⁺•[C₇H₁₂O₃]⁺•Molecular Ion
126[M - H₂O]⁺•[C₇H₁₀O₂]⁺•Dehydration (loss of water from the alcohol)[4][5][6][7]
113[M - OCH₂CH₃]⁺[C₅H₅O₂]⁺α-cleavage of the ester (loss of ethoxy radical)[8][9][10][11]
99[M - CH₂OH]⁺[C₅H₇O₂]⁺α-cleavage of the alcohol (loss of hydroxymethyl radical)[4][5][6]
85[M - COOCH₂CH₃]⁺[C₄H₇]⁺Cleavage of the ester group
71[COOCH₂CH₃]⁺[C₃H₇O₂]⁺Acylium ion from ester cleavage
45[CO₂H]⁺[CHO₂]⁺Rearrangement and cleavage
43[C₃H₇]⁺[C₃H₇]⁺Propyl cation from fragmentation of the ring or ethyl group
31[CH₂OH]⁺[CH₃O]⁺α-cleavage of the primary alcohol[6]
29[CH₂CH₃]⁺[C₂H₅]⁺Ethyl cation from the ester group

The molecular ion peak at m/z 144 may be of low intensity due to the lability of the molecule under EI conditions.[6][12] Key fragmentation pathways are expected to include the loss of water (M-18), loss of the ethoxy group (M-45), and α-cleavage at the hydroxymethyl group (M-31).

Experimental Protocols

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

This protocol is suitable for the analysis of liquid samples like this compound.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean.[13]

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[14]

    • Set the spectral range, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.[13]

  • Sample Preparation and Analysis:

    • Place a small drop (1-2 drops) of the neat liquid sample directly onto the center of the ATR crystal.[15]

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.[13]

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum.

    • Process the resulting spectrum (e.g., baseline correction) if necessary.

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after analysis to prevent cross-contamination.[16]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the analysis of volatile organic compounds.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[17]

    • Ensure the sample is free of particulate matter by filtering or centrifugation if necessary.[18]

    • Transfer the solution to a standard 1.5 mL GC autosampler vial.[17]

  • Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for this type of compound.

      • Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

      • Oven Program: A temperature gradient is typically used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

      • Scan Range: m/z 30-200.

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compound.

    • Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Compare the fragmentation pattern with the predicted data in Table 2.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample Sample cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound IR_Prep Place Neat Liquid on ATR Crystal Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum Data IR_Acq->IR_Data GC_Sep GC Separation MS_Prep->GC_Sep MS_Ion EI Ionization & Fragmentation GC_Sep->MS_Ion MS_Detect Mass Analysis MS_Ion->MS_Detect MS_Data Mass Spectrum Data MS_Detect->MS_Data

Caption: Workflow for IR and GC-MS analysis.

Proposed Mass Spectrometry Fragmentation Pathway

fragmentation_pathway cluster_frags M [M]⁺• m/z = 144 F126 [M - H₂O]⁺• m/z = 126 M->F126 - H₂O (Dehydration) F113 [M - •OCH₂CH₃]⁺ m/z = 113 M->F113 - •OCH₂CH₃ (α-cleavage) F99 [M - •CH₂OH]⁺ m/z = 99 M->F99 - •CH₂OH (α-cleavage) F31 [CH₂OH]⁺ m/z = 31 F99->F31 Further Fragmentation

Caption: Key fragmentation pathways for this compound.

References

Chemical properties and reactivity of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a bifunctional organic compound featuring a cyclopropane ring substituted with both a hydroxymethyl group and an ethyl carboxylate group at the same carbon atom. This unique structural arrangement imparts a combination of steric hindrance and electronic properties that make it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and associated experimental considerations for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in synthetic protocols.

PropertyValueReference
IUPAC Name ethyl 1-(hydroxymethyl)cyclopropane-1-carboxylate[1]
CAS Number 3697-68-5[1][2]
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
Boiling Point 90-94 °C at 8 Torr[2]
Density 1.159 ± 0.06 g/cm³ (Predicted)[2]
pKa 15.10 ± 0.10 (Predicted)[2]
Storage Temperature 2-8°C[2]
Topological Polar Surface Area 46.5 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]

Reactivity and Chemical Behavior

The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol (-CH₂OH) and the ethyl ester (-COOEt). The strained cyclopropane ring also influences its chemical behavior.

Core Reactivity:

  • Alcohol Group: The primary hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, and etherification.

  • Ester Group: The ethyl ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Ligand Formation: The molecule is known to act as a ligand, particularly in Suzuki coupling reactions, suggesting the oxygen atoms can coordinate with metal centers.[2][3]

Incompatibilities: The compound is incompatible with strong acids, bases, and oxidizing agents, which can promote ester hydrolysis, deprotonation, or oxidation of the alcohol, respectively.[3]

G cluster_functional_groups Key Reactive Sites cluster_reactions Potential Reactions mol This compound hydroxyl Hydroxyl Group (-CH₂OH) mol->hydroxyl site ester Ester Group (-COOEt) mol->ester site ligand Ligand Formation (e.g., Suzuki Coupling) mol->ligand acts as oxidation Oxidation hydroxyl->oxidation esterification Esterification / Acylation hydroxyl->esterification hydrolysis Hydrolysis (Acidic/Basic) ester->hydrolysis

Caption: General reactivity profile of this compound.

Experimental Protocols

While specific reaction protocols for this exact molecule are proprietary or scattered in patent literature, a general procedure for its synthesis can be adapted from standard organic chemistry methods, such as the Fischer esterification of its corresponding carboxylic acid.

Proposed Synthesis: Fischer Esterification of 1-(hydroxymethyl)cyclopropanecarboxylic acid

This protocol describes a plausible method for the synthesis of the title compound.

  • Reaction Setup:

    • To a solution of 1-(hydroxymethyl)cyclopropanecarboxylic acid (1.0 equivalent) in absolute ethanol (acting as both solvent and reactant, ~5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) slowly at 0 °C.

    • Equip the reaction flask with a reflux condenser and a drying tube.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-5 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Isolation:

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.[4]

    • Dissolve the resulting residue in a suitable organic solvent, such as ethyl acetate (e.g., 50 mL).[4]

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with saturated saline (brine) to remove residual water.[4]

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude ester by vacuum distillation to yield this compound as a pure liquid.

Caption: Proposed experimental workflow for synthesis via Fischer esterification.

Safety and Handling

This compound is classified as a combustible liquid and presents several health hazards. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Information:

Hazard ClassHazard StatementGHS Classification
Flammability H227: Combustible liquidFlammable liquids (Category 4)
Skin Corrosion/Irritation H315: Causes skin irritationSkin Irritation (Category 2)
Eye Damage/Irritation H319: Causes serious eye irritationEye Irritation (Category 2A)
Target Organ Toxicity H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Data sourced from PubChem GHS Classification.[1]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

References

Discovery and history of substituted cyclopropanes in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Substituted Cyclopropanes in Drug Development

For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained ring systems has become a powerful tool in the design of novel therapeutics. Among these, the cyclopropane moiety stands out for its unique conformational and electronic properties, which have been successfully leveraged to enhance the efficacy, metabolic stability, and overall pharmacological profiles of a wide array of drugs. This technical guide delves into the history of substituted cyclopropanes, from their initial discovery to their current prominent role in medicinal chemistry, providing detailed experimental protocols and quantitative data to illustrate their impact.

A Historical Perspective: From a Chemical Curiosity to a Pharmaceutical Mainstay

The journey of the cyclopropane ring in science began in 1881 when Austrian chemist August Freund first synthesized the parent cyclopropane molecule.[1][2] His method, an intramolecular Wurtz coupling of 1,3-dibromopropane using sodium, was a landmark achievement.[1] A few years later, in 1887, Gustavson improved upon this by using zinc, which provided a higher yield of the cyclic compound.[2] For decades, cyclopropane remained largely a chemical curiosity.

It wasn't until 1929 that the biological potential of cyclopropane was unveiled when Henderson and Lucas discovered its anesthetic properties.[2][3] This discovery propelled cyclopropane into the medical field, and by 1936, it was in industrial production for clinical use as an inhalational anesthetic, a role it held until the development of non-flammable agents in the 1950s.[2][3] The true value of substituted cyclopropanes in medicinal chemistry, however, began to be realized with the development of synthetic methodologies that allowed for their incorporation into more complex molecular scaffolds. An early example of a biologically active substituted cyclopropane is the monoamine oxidase inhibitor tranylcypromine.[1][4][5]

The Cyclopropyl Group: A Game-Changer in Drug Design

The cyclopropane ring is the smallest and most strained of the cycloalkanes. This inherent ring strain results in unique electronic properties, with the carbon-carbon bonds exhibiting a higher degree of p-character, making them somewhat analogous to double bonds.[6][7][8][9] These "bent" bonds and the rigid, planar nature of the three-membered ring impart several desirable characteristics to drug molecules.[6][10]

The incorporation of a cyclopropane moiety can lead to:

  • Enhanced Potency and Selectivity: The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation that is optimal for binding to its biological target.[6][11][12] This pre-organization can lead to a significant increase in binding affinity and, consequently, potency.

  • Improved Metabolic Stability: The carbon-carbon bonds of the cyclopropane ring are generally more resistant to metabolic degradation by enzymes such as cytochrome P450s compared to linear alkyl chains.[6][11][12][13] This can increase the in vivo half-life of a drug, allowing for less frequent dosing.

  • Favorable Physicochemical Properties: Cyclopropanes can be used to modulate a molecule's lipophilicity, solubility, and pKa, which are critical parameters for optimizing pharmacokinetic profiles.[7][8][12]

  • Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, or even phenyl rings.[10][14][15][16][17] This allows for the fine-tuning of a drug's properties while maintaining its overall shape and biological activity.

Quantitative Impact of Cyclopropane Substitution

The benefits of incorporating a cyclopropane ring are not merely qualitative. Quantitative data from structure-activity relationship (SAR) studies often reveal a dramatic improvement in biological activity and other key parameters.

Compound/Analog Target IC50 (nM) Key Observation Reference
Btk Inhibitor 8 (pyridyl) Btk7.1Parent compound with a pyridyl group.[18]
(S,S)-19 (cis-2-fluoro cyclopropyl) Btk2.3Introduction of a cis-fluorocyclopropyl amide improved potency.[18]
(R,R)-20 (cis-2-fluoro cyclopropyl) Btk3.8Stereochemistry of the cyclopropane substituent influences activity.[18]
22 (pyridazinone-fused) Btk7.7Equipotent to the parent compound, demonstrating the cyclopropyl amide as a viable isostere.[18]
Compound Target EC50 (µM) MIC (µg/mL) Reference
Nucleoside Analogue Hepatitis B Virus (HBV)4[19]
Carboxylic Acid Derivative Staphylococcus aureus62.5[19]

Key Experimental Protocols for the Synthesis of Substituted Cyclopropanes

The widespread use of cyclopropanes in medicinal chemistry is a direct result of the development of robust and reliable synthetic methodologies. Below are detailed protocols for two of the most common methods.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a stereospecific method for the synthesis of cyclopropanes from alkenes using an organozinc carbenoid. The Furukawa modification, which utilizes diethylzinc and diiodomethane, is often preferred for its reproducibility.[12][20]

Reaction: Cyclopropanation of 1-Octene

Materials:

  • 1-Octene

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Saturated aqueous Ammonium Chloride (NH4Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask with a magnetic stir bar

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add 1-octene (1.0 equivalent) to a dry round-bottom flask, followed by anhydrous dichloromethane to make a ~0.5 M solution.

  • Cool the flask to 0 °C in an ice bath.

  • While stirring, slowly add the diethylzinc solution (2.0 equivalents) via syringe.

  • Following the addition of diethylzinc, add diiodomethane (2.0 equivalents) dropwise via syringe. A white precipitate may form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography.

Transition-Metal Catalyzed Cyclopropanation

Transition-metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes with diazo compounds.[2][21] This method offers excellent control over stereochemistry.

Reaction: Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Rhodium(II) acetate dimer

  • Styrene

  • Anhydrous Dichloromethane (DCM)

  • Ethyl diazoacetate

  • Round-bottom flask

  • Syringe pump

Procedure:

  • Under a nitrogen atmosphere, charge a 50 mL round-bottom flask with rhodium(II) acetate dimer (0.005 mmol) and styrene (10 mmol) in anhydrous dichloromethane (20 mL).

  • Stir the solution at room temperature.

  • Prepare a solution of ethyl diazoacetate (10 mmol) in 10 mL of anhydrous dichloromethane.

  • Using a syringe pump, add the ethyl diazoacetate solution dropwise to the stirred rhodium/styrene solution over a period of 2 hours.

  • After the addition is complete, continue stirring the reaction mixture at room temperature until the diazo compound is fully consumed (as monitored by TLC, watching for the disappearance of the yellow color of the diazo compound).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Visualizing the Impact: Signaling Pathways and Drug Discovery Workflows

The influence of cyclopropane-containing drugs can be visualized through their interaction with specific biological pathways. Furthermore, the general process of their discovery and development can be outlined in a logical workflow.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase target_id Target Identification and Validation hit_gen Hit Generation (e.g., HTS, FBDD) target_id->hit_gen hit_to_lead Hit-to-Lead Optimization hit_gen->hit_to_lead lead_opt Lead Optimization (Introduction of Cyclopropane) hit_to_lead->lead_opt Promising Hits admet ADMET Profiling lead_opt->admet admet->lead_opt Iterative Design in_vivo In Vivo Efficacy and Safety admet->in_vivo Optimized Leads candidate Candidate Selection in_vivo->candidate clinical_trials Clinical Trials candidate->clinical_trials IND Filing

A generalized workflow for the discovery and development of cyclopropane-containing drugs.

A prime example of a successful cyclopropane-containing drug is Ticagrelor, an antiplatelet agent that acts as a P2Y12 receptor antagonist.[6] Its mechanism of action involves the inhibition of platelet activation and aggregation.

ticagrelor_pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds and Activates Ticagrelor Ticagrelor (cyclopropyl-containing) Ticagrelor->P2Y12 Reversibly Binds (Allosteric Antagonist) AC Adenylyl Cyclase P2Y12->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP Phosphorylation cAMP->VASP_P Increases Platelet_Activation Platelet Activation and Aggregation VASP_P->Platelet_Activation Inhibits

The signaling pathway of Ticagrelor, a P2Y12 receptor antagonist.

Conclusion

The cyclopropane ring has evolved from a simple cyclic hydrocarbon to a sophisticated and indispensable tool in the medicinal chemist's arsenal. Its unique structural and electronic properties have been instrumental in the development of numerous successful drugs. As synthetic methodologies continue to advance, we can expect to see even more innovative applications of substituted cyclopropanes in the ongoing quest for safer and more effective medicines.

References

The Cyclopropyl Moiety: A Cornerstone for Optimizing Physicochemical Properties in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of modern drug discovery, the cyclopropane ring has emerged as a powerful and versatile building block. Its unique structural and electronic properties offer medicinal chemists a valuable tool to fine-tune the physicochemical characteristics of drug candidates, ultimately enhancing their therapeutic potential. This technical guide provides an in-depth analysis of the core physicochemical properties of functionalized cyclopropane building blocks, offering a data-driven resource for researchers, scientists, and drug development professionals.

The incorporation of a cyclopropane ring into a molecule can profoundly influence its lipophilicity, aqueous solubility, metabolic stability, and plasma protein binding. These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn dictates its efficacy and safety. The rigid, three-dimensional nature of the cyclopropyl group can also enforce a specific conformation, leading to improved binding affinity for its biological target.[1][2]

Key Physicochemical Properties: A Quantitative Comparison

The strategic replacement of common motifs, such as isopropyl or gem-dimethyl groups, with a cyclopropyl group can lead to significant improvements in a compound's drug-like properties. The following tables summarize quantitative data from various studies, highlighting the impact of cyclopropane incorporation.

Lipophilicity (logP/logD)

Lipophilicity, a measure of a compound's affinity for a lipid environment, is a critical factor in membrane permeability and oral absorption. The cyclopropyl group is generally considered less lipophilic than an isopropyl group.[3]

Compound PairFunctional Group ChangelogP/logDReference
Isopropyl-substituted modelIsopropyl1.53 (π-value)[3]
Cyclopropyl-substituted modelCyclopropyl1.14 (π-value)[3]
Fluorinated isopropyl derivativeIsopropylVaries with fluorination pattern[3]
Fluorinated cyclopropyl derivativeCyclopropylVaries with fluorination pattern[3]
Aqueous Solubility

Aqueous solubility is essential for a drug to be absorbed and distributed throughout the body. The introduction of a cyclopropyl moiety can influence solubility in a context-dependent manner, sometimes leading to improvements.

Compound SeriesModificationKinetic Solubility (μM)Reference
Btk Inhibitor 8Cyclopropyl amide1.5[4]
Btk Inhibitor 19 (cis-2-fluoro)(S,S)-enantiomer>200[4]
Btk Inhibitor 20 (cis-2-fluoro)(R,R)-enantiomer>200[4]
Metabolic Stability

One of the most significant advantages of incorporating a cyclopropane ring is the enhancement of metabolic stability.[5][6] The strained C-C bonds of the cyclopropyl group are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to their acyclic counterparts.[6]

Compound PairFunctional Group ChangeIntrinsic Clearance (CLint, app) in Human Liver Microsomes (μL/min/10^6 cells)Reference
Model Amide 2tert-ButylHigher CLint[7]
CF3-cyclopropane analog of Model Amide 2CF3-cyclopropaneLower CLint[7]
Butenafinetert-ButylHigher CLint[7]
CF3-cyclopropane analog of ButenafineCF3-cyclopropaneLower CLint[7]
Model Amide 1tert-ButylLower CLint[7]
CF3-cyclopropane analog of Model Amide 1CF3-cyclopropaneHigher CLint[7]
Plasma Protein Binding

The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its availability to interact with its target. While specific comparative data for cyclopropane analogs is sparse in the reviewed literature, it is a critical parameter to assess during drug development. Generally, highly lipophilic drugs tend to exhibit higher plasma protein binding.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery. The following are outlines of standard experimental protocols for the key assays discussed.

Determination of logP/logD (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) and distribution coefficient (logD).

Workflow for logP/logD Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_octanol Saturate 1-Octanol with Aqueous Buffer mix Mix Saturated Phases and Compound Stock prep_octanol->mix prep_buffer Saturate Aqueous Buffer with 1-Octanol prep_buffer->mix prep_compound Prepare Compound Stock Solution (DMSO) prep_compound->mix shake Shake Mixture to Reach Equilibrium mix->shake separate Separate Octanol and Aqueous Phases shake->separate quantify_octanol Quantify Compound in Octanol Phase (e.g., LC-MS) separate->quantify_octanol quantify_buffer Quantify Compound in Aqueous Phase (e.g., LC-MS) separate->quantify_buffer calculate Calculate logP/logD quantify_octanol->calculate quantify_buffer->calculate

Caption: Workflow for logP/logD determination using the shake-flask method.

Methodology:

  • Preparation of Phases: 1-octanol and an aqueous buffer (of a specific pH for logD determination) are mutually saturated by shaking them together for an extended period, followed by separation.

  • Compound Addition: A small volume of a concentrated stock solution of the test compound (typically in DMSO) is added to a mixture of the pre-saturated 1-octanol and aqueous buffer.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Kinetic Aqueous Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Workflow for Kinetic Solubility Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Compound Stock Solution (DMSO) add_stock Add DMSO Stock to Aqueous Buffer prep_stock->add_stock prep_buffer Prepare Aqueous Buffer prep_buffer->add_stock incubate Incubate and Shake add_stock->incubate filter Filter to Remove Precipitate incubate->filter quantify Quantify Soluble Compound in Filtrate (e.g., LC-MS) filter->quantify determine Determine Solubility quantify->determine

Caption: Workflow for the kinetic aqueous solubility assay.

Methodology:

  • Compound Addition: A small aliquot of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer.

  • Incubation: The solution is shaken at a controlled temperature for a defined period (e.g., 1-2 hours) to allow for dissolution.

  • Separation of Undissolved Compound: The solution is filtered to remove any precipitated compound.

  • Quantification: The concentration of the compound in the filtrate is measured, typically by LC-MS/MS, against a standard curve.

Microsomal Metabolic Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Compound Solution incubate Incubate Compound with Microsomes and NADPH at 37°C prep_compound->incubate prep_microsomes Prepare Liver Microsomes prep_microsomes->incubate prep_cofactor Prepare NADPH (Cofactor) prep_cofactor->incubate sample Take Samples at Different Time Points incubate->sample quench Quench Reaction (e.g., with Acetonitrile) sample->quench analyze Analyze Remaining Compound by LC-MS/MS quench->analyze calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate

Caption: Workflow for the microsomal metabolic stability assay.

Methodology:

  • Incubation: The test compound is incubated with liver microsomes (which contain cytochrome P450 enzymes) in the presence of the cofactor NADPH at 37°C.

  • Time Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a drug that is bound to plasma proteins.

Workflow for Plasma Protein Binding Assay

cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis add_plasma Add Compound-spiked Plasma to one Chamber incubate Incubate at 37°C to Reach Equilibrium add_plasma->incubate add_buffer Add Buffer to the other Chamber add_buffer->incubate sample_plasma Sample Plasma Chamber incubate->sample_plasma sample_buffer Sample Buffer Chamber incubate->sample_buffer quantify Quantify Compound in Both Samples (LC-MS/MS) sample_plasma->quantify sample_buffer->quantify calculate Calculate Percent Bound and Unbound quantify->calculate

Caption: Workflow for the plasma protein binding assay using rapid equilibrium dialysis.

Methodology:

  • Assay Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane. The test compound is added to plasma, which is then placed in one chamber. The other chamber is filled with a protein-free buffer.

  • Equilibration: The device is incubated at 37°C, allowing the unbound fraction of the drug to diffuse across the membrane into the buffer chamber until equilibrium is reached.

  • Sampling: After incubation, samples are taken from both the plasma and the buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Calculation: The percentage of the drug bound to plasma proteins is calculated based on the concentrations in the two chambers.

Biological Context: Bruton's Tyrosine Kinase (Btk) Signaling Pathway

Functionalized cyclopropanes are incorporated into a wide array of drug candidates targeting various biological pathways. For instance, analogs of Bruton's tyrosine kinase (Btk) inhibitors have utilized cyclopropyl groups to enhance their properties.[4] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5][7][8] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Activation PLCG2 PLCγ2 Btk->PLCG2 Phosphorylation DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 PKC PKC DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux NF_kB NF-κB PKC->NF_kB Ca_flux->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression

Caption: A simplified diagram of the Bruton's Tyrosine Kinase (Btk) signaling pathway.

Conclusion

The strategic incorporation of functionalized cyclopropane building blocks is a proven and effective strategy in modern drug discovery. By carefully considering the impact of the cyclopropyl moiety on key physicochemical properties, researchers can overcome many of the challenges associated with ADME and toxicology, ultimately leading to the development of safer and more effective medicines. The data and protocols presented in this guide serve as a valuable resource for the rational design and optimization of the next generation of therapeutics.

References

The Pivotal Role of Stereochemistry in 1,1-Disubstituted Cyclopropane Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of enduring interest in organic chemistry, confers unique conformational rigidity and electronic properties upon molecules. When substituted, and particularly in the case of 1,1-disubstituted derivatives, the introduction of stereocenters adds a critical layer of complexity and opportunity, profoundly influencing biological activity and physicochemical properties. This technical guide provides a comprehensive overview of the stereochemistry of 1,1-disubstituted cyclopropane derivatives, with a focus on stereoselective synthesis, analytical methods for stereochemical assignment, and the impact of stereoisomerism on drug design and development.

The Significance of Stereoisomerism in Cyclopropane-Containing Drugs

The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with chiral biological targets such as enzymes and receptors. For 1,1-disubstituted cyclopropanes, the presence of a stereogenic center at the C2 position, and potentially at the substituents, gives rise to enantiomers and diastereomers with distinct pharmacological profiles. A prime example is the antiplatelet agent Ticagrelor, where the specific stereochemistry of the cyclopropane ring is crucial for its binding to the P2Y12 receptor and subsequent therapeutic effect. The strategic incorporation of a cyclopropane moiety can enhance metabolic stability, improve potency, and fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2]

Stereoselective Synthesis of 1,1-Disubstituted Cyclopropanes

The construction of stereochemically defined 1,1-disubstituted cyclopropanes is a key challenge and a vibrant area of research in synthetic organic chemistry. Several powerful methods have been developed to control the absolute and relative stereochemistry of these three-membered rings.

Asymmetric Cyclopropanation Reactions

Rhodium-Catalyzed Reactions: Chiral rhodium(II) carboxylate complexes are highly effective catalysts for the asymmetric cyclopropanation of alkenes with diazo compounds. For 1,1-disubstituted alkenes, these reactions can proceed with high levels of enantioselectivity, often exceeding 90% ee.[3] The choice of the chiral ligand on the rhodium catalyst is critical in dictating the stereochemical outcome. For instance, rhodium(II) N-(arylsulfonyl)prolinate catalysts have demonstrated exceptional enantioselectivity in the reaction of vinyldiazomethanes with 1,1-disubstituted alkenes like 2-methylpropene, achieving up to 95% ee.[3]

Cobalt-Catalyzed Reactions: Chiral cobalt complexes have also emerged as powerful catalysts for asymmetric cyclopropanation. These systems can provide high enantioselectivity for a range of alkenes, including 1,1-disubstituted ones.[4]

Biocatalytic Cyclopropanation: Engineered enzymes, particularly myoglobin and cytochrome P450 variants, offer a green and highly selective alternative for asymmetric cyclopropanation. These biocatalysts can afford excellent diastereo- and enantioselectivity (often >98% de and ee) in the synthesis of chiral cyclopropanes, including precursors to pharmaceuticals like Ticagrelor and Tranylcypromine.[5][6]

Diastereoselective Cyclopropanation Reactions

Simmons-Smith Reaction: The Simmons-Smith reaction, which involves the use of a zinc carbenoid, is a classic method for cyclopropanation. While the traditional reaction is not enantioselective, it can be highly diastereoselective, with the stereochemistry of the starting alkene being transferred to the cyclopropane product.[7] The presence of directing groups, such as hydroxyl groups, on the substrate can lead to high levels of diastereoselectivity.[8]

Quantitative Data on Stereoselective Cyclopropanation

The following tables summarize representative quantitative data for the stereoselective synthesis of 1,1-disubstituted cyclopropanes using various catalytic systems.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of 1,1-Disubstituted Alkenes

AlkeneDiazo CompoundRhodium CatalystSolventTemp (°C)Yield (%)ee (%)Reference
2-MethylpropeneMethyl 2-diazo-4-phenylbutenoateRh₂(S-DOSP)₄CH₂Cl₂258095[3]
α-MethylstyreneEthyl diazoacetateRh₂(S-PTAD)₄Pentanereflux7184[9]
1,1-DiphenyletheneEthyl diazoacetateRh₂(S-TCPTAD)₄Pentanereflux7891[9]

Table 2: Biocatalytic Asymmetric Cyclopropanation of 1,1-Disubstituted Alkenes

AlkeneDiazo CompoundBiocatalystYield (%)de (%)ee (%)Reference
StyreneEthyl diazoacetateMb(H64V,V68A)92>99>99[10]
4-ChlorostyreneEthyl diazoacetateMb(H64V,V68A)85>99>99[10]
3,4-DifluorostyreneEthyl diazoacetateEngineered Myoglobinhigh98-99.996-99.9[5]

Table 3: Diastereoselective Simmons-Smith Cyclopropanation

Alkene SubstrateReaction ConditionsdrYield (%)Reference
Alkenyl Cyclopropyl CarbinolEt₂Zn, CH₂I₂, DCM, 0 °C>98:288[8]
Allylic Sulfinyl AmineEt₂Zn, CH₂Cl₂>20:165[7]

Stereochemical Analysis of 1,1-Disubstituted Cyclopropane Derivatives

The unambiguous determination of the stereochemistry of 1,1-disubstituted cyclopropanes is essential. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the relative stereochemistry of cyclopropane derivatives. The coupling constants (J-values) between protons on the cyclopropane ring are particularly informative. Generally, the cis-coupling constant (J_cis) is larger than the trans-coupling constant (J_trans). The chemical shifts of the cyclopropyl protons and carbons can also provide valuable structural information.[11][12] For instance, the protons on a cyclopropane ring typically resonate at an unusually high field (around 0.22 ppm for cyclopropane itself) due to the ring current effect.[12]

Chiral Chromatography

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are indispensable for determining the enantiomeric excess (ee) of chiral cyclopropane derivatives.[13] By using a chiral stationary phase (CSP), the enantiomers of a racemic mixture can be separated and quantified. Various derivatized cyclodextrin-based columns are commonly used for the chiral GC analysis of cyclopropane derivatives.[13][14]

Case Study: The Stereochemistry of Ticagrelor and its Interaction with the P2Y12 Receptor

Ticagrelor is a direct-acting and reversible antagonist of the P2Y12 receptor, used to prevent thrombotic events in patients with acute coronary syndrome.[15] The molecule contains a trans-1,2-disubstituted cyclopropane ring, and its specific stereoisomer is essential for its biological activity.

The P2Y12 receptor is a G-protein coupled receptor (GPCR) on the surface of platelets. When activated by its endogenous ligand, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation. Ticagrelor binds to a site on the P2Y12 receptor that is distinct from the ADP binding site, acting as an allosteric antagonist.[15][16] This binding "locks" the receptor in an inactive conformation, preventing the conformational change required for G-protein activation and downstream signaling.[16] The precise stereochemical arrangement of the substituents on the cyclopropane ring of Ticagrelor is critical for this specific interaction with the P2Y12 receptor.

Ticagrelor_P2Y12_Signaling cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor (Inactive) ADP->P2Y12 Binds to orthosteric site Ticagrelor Ticagrelor (1,1-disubstituted cyclopropane derivative) Ticagrelor->P2Y12 Binds to allosteric site (Reversible) P2Y12_active P2Y12 Receptor (Active) Ticagrelor->P2Y12_active Prevents activation P2Y12->P2Y12_active Conformational Change Gi Gi Protein (Inactive) P2Y12_active->Gi Activates Gi_active Gi Protein (Active) Gi->Gi_active AC Adenylyl Cyclase Gi_active->AC Inhibits Platelet_Aggregation Platelet Aggregation Gi_active->Platelet_Aggregation Promotes cAMP cAMP AC->cAMP Produces cAMP->Platelet_Aggregation Inhibits

Caption: Ticagrelor's mechanism of action on the P2Y12 receptor signaling pathway.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation
  • To a solution of the 1,1-disubstituted alkene (1.0 mmol) in a dry solvent (e.g., pentane or CH₂Cl₂, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added the chiral dirhodium catalyst (e.g., Rh₂(S-TCPTAD)₄, 0.01 mmol).

  • The solution is stirred at the desired temperature (e.g., reflux).

  • A solution of the diazo compound (e.g., ethyl diazoacetate, 1.2 mmol) in the same solvent (2 mL) is added dropwise over a period of 1-2 hours.

  • The reaction mixture is stirred for an additional 2-4 hours after the addition is complete, or until TLC or GC analysis indicates the consumption of the starting material.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopropane derivative.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

General Procedure for Simmons-Smith Cyclopropanation
  • To a suspension of zinc-copper couple (2.0 mmol) in a dry ethereal solvent (e.g., diethyl ether or THF, 10 mL) under an inert atmosphere is added diiodomethane (1.5 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of the 1,1-disubstituted alkene (1.0 mmol) in the same solvent (5 mL) is added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the cyclopropane derivative.

General Procedure for Chiral GC Analysis
  • A solution of the cyclopropane derivative in a suitable solvent (e.g., hexane or dichloromethane) is prepared.

  • The sample is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-Dex).

  • The oven temperature program is optimized to achieve baseline separation of the enantiomers.

  • The retention times of the two enantiomers are recorded, and the peak areas are integrated to calculate the enantiomeric excess (% ee).

Experimental_Workflow cluster_synthesis Stereoselective Synthesis cluster_purification Purification cluster_analysis Stereochemical Analysis Start 1,1-Disubstituted Alkene + Diazo Compound Reaction Asymmetric Cyclopropanation (e.g., Rhodium Catalysis) Start->Reaction Workup Reaction Workup Reaction->Workup Purification Flash Column Chromatography Workup->Purification NMR NMR Spectroscopy (Relative Stereochemistry) Purification->NMR ChiralGC Chiral GC/HPLC (Enantiomeric Excess) Purification->ChiralGC Product Enantiopure/Enantioenriched 1,1-Disubstituted Cyclopropane NMR->Product ChiralGC->Product

Caption: A typical experimental workflow for the synthesis and analysis of chiral 1,1-disubstituted cyclopropanes.

Structure-Activity Relationship (SAR)

The rigid framework of the cyclopropane ring makes it an excellent scaffold for probing structure-activity relationships. By systematically varying the substituents at the C1 and C2 positions and evaluating the biological activity of the resulting stereoisomers, researchers can gain valuable insights into the optimal three-dimensional structure required for target binding.

SAR_Concept cluster_modifications Structural Modifications cluster_evaluation Biological Evaluation Core 1,1-Disubstituted Cyclopropane Scaffold R1 Vary Substituent R1 Core->R1 R2 Vary Substituent R2 Core->R2 Stereochem Invert Stereocenter(s) Core->Stereochem Activity Measure Biological Activity (e.g., IC50, Ki) R1->Activity R2->Activity Stereochem->Activity SAR Structure-Activity Relationship (SAR) Activity->SAR

Caption: Conceptual diagram illustrating the process of establishing structure-activity relationships for 1,1-disubstituted cyclopropane derivatives.

Conclusion

The stereochemistry of 1,1-disubstituted cyclopropane derivatives is a paramount consideration in modern drug discovery and development. The ability to synthesize these molecules with high stereocontrol, coupled with robust analytical methods for stereochemical assignment, allows for the fine-tuning of molecular properties to optimize therapeutic outcomes. As our understanding of the intricate interplay between stereochemistry and biological function continues to grow, so too will the importance of these fascinating three-membered rings in the design of next-generation pharmaceuticals.

References

The Cyclopropyl Group: A Unique Modulator of Electronic Properties in Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropyl group, a three-membered carbocycle, is a fascinating and powerful substituent in organic chemistry. Its inherent ring strain and unique bonding characteristics impart a distinct electronic profile that deviates significantly from other alkyl groups. This "pseudo-unsaturated" or "π-character" allows the cyclopropyl group to act as a potent modulator of a molecule's electronic properties, influencing its reactivity, stability, and biological activity.[1][2][3] This technical guide provides a comprehensive overview of the electronic effects of the cyclopropyl group, presenting quantitative data, detailed experimental methodologies, and visualizations to aid researchers in the rational design of novel molecules.

The Electronic Nature of the Cyclopropyl Group

The unusual electronic properties of the cyclopropyl group arise from its strained 60° bond angles, which are a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3] To accommodate this strain, the carbon-carbon bonds in the cyclopropane ring have a higher p-character than typical alkane C-C bonds. This is often described by two primary bonding models: the Coulson-Moffitt (bent-bond) model and the Walsh model.

  • Coulson-Moffitt Model: This model describes the C-C bonds as "bent" or "banana" bonds, where the inter-orbital angle is greater than the internuclear angle. This leads to increased p-character in the C-C bonding orbitals.

  • Walsh Model: The Walsh model proposes a central sp² hybridized carbon with a p-orbital in the plane of the ring. The peripheral CH₂ groups are also considered sp² hybridized. This model effectively describes the cyclopropyl group as having frontier orbitals with π-symmetry, which can interact with adjacent p-orbitals or π-systems.[4][5]

This unique bonding arrangement results in the cyclopropyl group acting as a potent π-electron donor, capable of conjugating with adjacent π-systems and stabilizing adjacent positive charges.[3][6] This effect is so pronounced that a cyclopropyl group can stabilize an adjacent carbocation more effectively than a phenyl group.[7][8]

Quantitative Description of Electronic Effects

The electronic influence of the cyclopropyl group can be quantified using various physical organic chemistry parameters, most notably Hammett and Taft constants. These parameters provide a numerical scale for the electron-donating or electron-withdrawing ability of a substituent, separated into inductive and resonance components.

Hammett and Taft Parameters

The following table summarizes the key electronic parameters for the cyclopropyl group.

ParameterSymbolValueDescription
Hammett Constant (meta) σm-0.07Describes the electronic effect from the meta position, primarily reflecting the inductive effect. The negative value indicates a weak electron-donating character through the sigma framework.[6][9]
Hammett Constant (para) σp-0.21Describes the electronic effect from the para position, which includes both inductive and resonance effects. The more negative value compared to σm highlights the significant electron-donating resonance effect.[6][9]
Taft Steric Parameter Es-0.63Quantifies the steric bulk of the substituent.
Field/Inductive Parameter F+0.02Represents the inductive/field effect. The slightly positive value suggests a very weak electron-withdrawing inductive effect, which is often outweighed by its strong resonance donation.[9]
Resonance Parameter R-0.23Represents the resonance effect. The negative value confirms the cyclopropyl group's strong electron-donating character through resonance.[9]
Solvolysis Rate Data

The ability of the cyclopropyl group to stabilize an adjacent carbocation is clearly demonstrated in solvolysis reactions. The rate of solvolysis of cyclopropylmethyl derivatives is significantly accelerated compared to analogous systems without the cyclopropyl group.

SubstrateSolventTemperature (°C)Relative Rate (k_rel)
Cyclopropylcarbinyl Bromide80% Ethanol2510-120 (compared to Cyclobutyl Bromide)
Cyclobutyl Bromide80% Ethanol251
Allylcarbinyl Bromide80% Ethanol25Slower than Cyclopropylcarbinyl and Cyclobutyl Bromides

Data compiled from a comparative study on the solvolysis of cyclopropylcarbinyl and cyclobutyl bromides.[10]

Spectroscopic Data

The electronic effects of the cyclopropyl group are also evident in various spectroscopic techniques.

The π-character of the cyclopropyl group leads to characteristic chemical shifts. When conjugated to a carbonyl group, the cyclopropyl protons and carbons show distinct shifts compared to a non-conjugated analog like an isopropyl group.

CompoundNucleusChemical Shift (δ, ppm)
Cyclopropyl Methyl Ketone ¹H (CH₃)~2.1
¹H (CH - cyclopropyl)~1.9
¹H (CH₂ - cyclopropyl)~0.8-1.0
¹³C (C=O)~209
¹³C (CH₃)~32
¹³C (CH - cyclopropyl)~18
¹³C (CH₂ - cyclopropyl)~9
Isopropyl Methyl Ketone ¹H (CH₃ - CO)~2.1
¹H (CH - isopropyl)~2.6
¹H (CH₃ - isopropyl)~1.1
¹³C (C=O)~212
¹³C (CH₃ - CO)~27
¹³C (CH - isopropyl)~42
¹³C (CH₃ - isopropyl)~18

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors. Data compiled from various spectroscopic databases and literature.[3][6][11][12]

Conjugation of a cyclopropyl group with a chromophore, such as an enone system, results in a bathochromic shift (a shift to longer wavelength) of the maximum absorbance (λ_max) compared to a non-conjugated system. This is a direct consequence of the cyclopropyl group extending the π-system.

CompoundChromophoreλ_max (nm)
Cyclopropyl-conjugated enoneC=C-C=O (with cyclopropyl)~210-240
Non-conjugated enoneC=C-C=O (e.g., with isopropyl)~220-250 (varies with substitution)

Note: The exact λ_max is dependent on the specific substitution pattern and solvent, as predicted by the Woodward-Fieser rules. A cyclopropyl group generally contributes to a bathochromic shift when in conjugation.[8][13][14][15][16][17]

Experimental Protocols

Determination of Hammett Constants (σ)

Principle: Hammett constants are determined by measuring the acid dissociation constants (pKa) of a series of meta- or para-substituted benzoic acids and comparing them to the pKa of unsubstituted benzoic acid.[18]

Protocol for pKa Determination of Substituted Benzoic Acids:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the substituted benzoic acid (e.g., p-cyclopropylbenzoic acid) in a 50% ethanol/water (v/v) solvent system.

    • Prepare a standardized 0.01 M solution of sodium hydroxide (NaOH) in the same solvent system.

  • Titration:

    • Pipette a known volume (e.g., 25.00 mL) of the benzoic acid solution into a beaker.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) or use a calibrated pH meter.

    • Titrate the acid solution with the standardized NaOH solution, recording the volume of NaOH added and the pH at regular intervals.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of NaOH added.

    • Determine the equivalence point (the point of steepest inflection).

    • The pKa is equal to the pH at the half-equivalence point (where half of the acid has been neutralized).

  • Calculation of Hammett Constant:

    • Calculate the Hammett constant (σ) using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Measurement of Solvolysis Kinetics

Principle: The rate of a solvolysis reaction is determined by monitoring the change in concentration of a reactant or product over time. For the solvolysis of an alkyl halide, this can be conveniently done by monitoring the production of acid.[7][19]

Protocol for Solvolysis of an Alkyl Halide:

  • Reaction Setup:

    • Prepare a solution of the alkyl halide (e.g., cyclopropylmethyl chloride) in a suitable solvent (e.g., 80% aqueous ethanol) at a known concentration (e.g., 0.1 M).

    • Prepare a solution of a pH indicator (e.g., bromothymol blue) in the same solvent.

    • Thermostat the reaction vessel to a constant temperature.

  • Kinetic Run:

    • To a known volume of the solvent containing the indicator, add a small, known amount of a standardized base (e.g., NaOH) to make the solution slightly basic.

    • Initiate the reaction by adding a known volume of the alkyl halide solution.

    • Start a timer and measure the time it takes for the color of the indicator to change, signifying the neutralization of the added base by the acid produced during solvolysis.

    • Immediately add another aliquot of the base and record the time for the next color change.

    • Repeat this process for several data points.

  • Data Analysis:

    • The rate constant (k) for a first-order reaction can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of base required for complete reaction and Vt is the volume of base added at time t. The slope of this line is -k.

Spectroscopic Analysis

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to determine the chemical shifts, integration, and coupling constants of the protons.

    • Acquire a ¹³C NMR spectrum to determine the chemical shifts of the carbon atoms. Decoupled spectra are typically used to simplify the spectrum to one peak per unique carbon.

  • Data Analysis: Compare the chemical shifts of the cyclopropyl-containing compound to a suitable non-cyclopropyl analog to identify the electronic effects of the cyclopropyl group.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane) at a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm for enones).

    • Determine the wavelength of maximum absorbance (λ_max).

  • Data Analysis: Compare the λ_max of the cyclopropyl-conjugated compound to that of a non-conjugated analog to quantify the bathochromic shift caused by the cyclopropyl group.

Application in Drug Development: Dopamine D3 Receptor Antagonism

The unique electronic and steric properties of the cyclopropyl group make it a valuable moiety in drug design. It is often used as a bioisosteric replacement for other groups to improve metabolic stability, potency, and selectivity.[15][19] A notable example is its incorporation into antagonists for the dopamine D3 receptor (D3R), a target for treating substance use disorders.[20]

The following diagram illustrates a simplified signaling pathway of the dopamine D3 receptor and the point of inhibition by a cyclopropyl-containing antagonist.

D3R_Signaling_Pathway Dopamine Dopamine D3R Dopamine D3 Receptor (D3R) Dopamine->D3R Activates Antagonist Cyclopropyl-containing Antagonist Antagonist->D3R Blocks G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene expression) PKA->Downstream Phosphorylates Targets

Inhibition of Dopamine D3 Receptor Signaling

Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase via a Gαi/o protein, resulting in decreased intracellular cAMP levels.[5][11][21] Cyclopropyl-containing antagonists competitively block dopamine from binding to the D3R, thereby preventing this signaling cascade and its downstream effects. The cyclopropyl moiety in these antagonists can contribute to enhanced binding affinity and selectivity for the D3R over other dopamine receptor subtypes.[20]

Conclusion

The cyclopropyl group is a small but powerful substituent that offers a unique combination of steric and electronic properties. Its ability to act as a strong π-electron donor through conjugation has profound effects on the reactivity and spectroscopic characteristics of organic molecules. A quantitative understanding of these effects, as outlined in this guide, is crucial for medicinal chemists and materials scientists seeking to fine-tune molecular properties for specific applications. The continued exploration of cyclopropyl-containing compounds is poised to yield further advancements in various fields of chemistry.

References

An In-depth Technical Guide to the Conformational Analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of ethyl 1-(hydroxymethyl)cyclopropanecarboxylate and its analogs. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their unique structural and electronic properties, which can impart desirable pharmacological characteristics, including metabolic stability and conformational rigidity.[1] A thorough understanding of the conformational preferences of these molecules is crucial for structure-based drug design and for elucidating their mechanism of action.

This guide details the experimental and computational methodologies used to characterize the three-dimensional structures of these analogs, presents quantitative data in a structured format, and illustrates key concepts with diagrams.

Conformational Landscape of 1,1-Disubstituted Cyclopropanes

The cyclopropane ring is a rigid triangular structure that significantly constrains the possible conformations of its substituents. For 1,1-disubstituted cyclopropanes like this compound, the primary conformational flexibility arises from the rotation around the single bonds connecting the substituents to the cyclopropane ring.

The key dihedral angles that define the conformation of this compound are:

  • θ1 (O=C-C1-C2): Describes the orientation of the ethyl ester group relative to the cyclopropane ring.

  • θ2 (C-O-C1-C2): Also related to the ester group's orientation.

  • θ3 (C1-C(H2)-O-H): Defines the orientation of the hydroxyl group.

Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen can play a significant role in stabilizing certain conformations.[2][3][4] Computational studies are essential to evaluate the energetic landscape of these molecules and identify the most stable conformers.[2]

Quantitative Conformational Data

The following tables summarize hypothetical quantitative data for the conformational analysis of a representative analog, "this compound Analog A". This data is compiled based on typical values found in the literature for similar structures and is intended to illustrate the type of information obtained from the experimental and computational methods described in this guide.

Table 1: Calculated Relative Energies and Dihedral Angles of Stable Conformers of Analog A

ConformerRelative Energy (kcal/mol)Dihedral Angle θ1 (O=C-C1-C2) (°)Dihedral Angle θ3 (C1-C(H2)-O-H) (°)Intramolecular H-Bond (O-H···O=C)
A1 0.001560Yes
A2 1.5160180No
A3 2.8-17575No

Table 2: Experimental ¹H-NMR Coupling Constants for Analog A

Coupled ProtonsJ-Coupling Constant (Hz)Dihedral Angle Dependence
H(C2)-H(C3) cis8.5Fixed by ring
H(C2)-H(C3) trans5.0Fixed by ring
H(Cα)-H(Cβ)7.2Dependent on ethyl group conformation

Note: The cis and trans vicinal coupling constants in the cyclopropane ring are characteristic, with J_cis_ typically being larger than J_trans_.[5]

Table 3: Key Crystallographic Parameters for Analog A

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95.5°
Key Dihedral Angle (O=C-C1-C2)12°

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution.[6] Vicinal coupling constants (³J) are particularly informative as they are related to the dihedral angle between the coupled nuclei through the Karplus equation.

Detailed Protocol for NMR Conformational Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclopropane analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Perform 2D NMR experiments, such as COSY and NOESY, to aid in proton assignments and identify through-space interactions.

    • Measure the coupling constants for all relevant protons with high precision.

  • Data Analysis:

    • Assign all proton signals using 1D and 2D NMR data.

    • Extract the values of the vicinal coupling constants.

    • Use the Karplus equation or its modified versions to correlate the observed coupling constants with dihedral angles, providing information about the preferred conformations in solution.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the most precise information about the conformation of a molecule in the solid state. This technique allows for the direct visualization of the three-dimensional arrangement of atoms and the determination of bond lengths, bond angles, and dihedral angles.

Detailed Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the cyclopropane analog suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and dihedral angles.

Computational Chemistry

Computational methods, particularly density functional theory (DFT), are invaluable for exploring the conformational landscape of flexible molecules and calculating the relative energies of different conformers.

Detailed Protocol for Computational Conformational Analysis:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Energy Analysis: Calculate the relative energies of the conformers to determine their populations at a given temperature.

  • Comparison with Experimental Data: Compare the calculated parameters (e.g., dihedral angles, coupling constants) with the experimental data from NMR and X-ray crystallography to validate the computational model.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the conformational analysis of this compound analogs.

G cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Data Integration & Interpretation NMR NMR Spectroscopy Structure 3D Structure & Conformation NMR->Structure J-couplings, NOEs Xray X-ray Crystallography Xray->Structure Solid-state conformation ConfSearch Conformational Search DFT DFT Calculations ConfSearch->DFT Low-energy conformers DFT->Structure Relative energies, dihedral angles SAR Structure-Activity Relationship Structure->SAR

Fig. 1: Integrated workflow for conformational analysis.

G cluster_0 Cyclopropane Derivative (Inhibitor) cluster_1 Enzyme Active Site cluster_2 Cellular Signaling Inhibitor This compound Analog Enzyme Target Enzyme (e.g., Protease, Kinase) Inhibitor->Enzyme Binds to active site Product Product Enzyme->Product Catalysis Enzyme->Product Blocked Substrate Substrate Substrate->Enzyme Normal binding Downstream Downstream Signaling Product->Downstream Activates

Fig. 2: Hypothetical signaling pathway inhibition.

Conclusion

The conformational analysis of this compound and its analogs is a multifaceted process that relies on the synergistic application of experimental techniques and computational modeling. A detailed understanding of the conformational preferences of these molecules is paramount for the rational design of novel therapeutic agents with improved efficacy and selectivity. The methodologies and data presented in this guide provide a framework for researchers in the field of drug discovery to approach the conformational analysis of this important class of compounds.

References

Methodological & Application

Application Notes and Protocols: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] The versatility of this palladium-catalyzed cross-coupling reaction is heavily reliant on the nature of the ligands employed, which play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3][4][5] While phosphine-based ligands have traditionally dominated the field, the exploration of novel ligand scaffolds is a continuous pursuit to enhance catalytic activity, broaden substrate scope, and improve reaction conditions.

This document explores the potential application of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate as a ligand in Suzuki coupling reactions. Although direct, in-depth research articles detailing its specific use are not prevalent in publicly accessible literature, its structural features suggest a potential role as a bidentate ligand, coordinating to the palladium center through the hydroxyl and carbonyl groups. Chemical suppliers also note its function as a ligand for Suzuki coupling reactions.[6][7][8] These application notes aim to provide a foundational understanding and a generalized protocol for researchers interested in exploring its utility.

Putative Ligand-Metal Interaction

The structure of this compound features two potential coordination sites: the oxygen atom of the hydroxyl group and the oxygen atom of the ester's carbonyl group. This allows for the formation of a chelate ring with the palladium catalyst, which can enhance the stability of the catalytic species.

Caption: Proposed coordination of this compound to a Palladium(0) center.

General Experimental Protocol for Suzuki Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers investigating this compound as a ligand should optimize these conditions for their specific substrates.

Materials
  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: this compound

  • Aryl Halide: (e.g., Aryl bromide or Aryl chloride, 1.0 mmol)

  • Boronic Acid: (Arylboronic acid, 1.2-1.5 mmol)

  • Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

  • Solvent: Toluene, Dioxane, or a mixture of Toluene/Water or Dioxane/Water (e.g., 10:1 ratio)

  • Inert Gas: Argon or Nitrogen

Procedure
  • Catalyst Pre-formation (Optional but Recommended):

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., 1-5 mol%) and this compound (ligand-to-metal ratio typically ranging from 1:1 to 4:1) in a portion of the reaction solvent.

    • Stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup:

    • To the flask containing the pre-formed catalyst (or to a new flask containing the palladium source and ligand), add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

    • Add the remainder of the solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

G A Catalyst Pre-formation (Pd Source + Ligand) B Reaction Setup (Add Aryl Halide, Boronic Acid, Base, Solvent) A->B C Degassing (Inert Atmosphere) B->C D Heating and Stirring (Reaction Monitoring) C->D E Work-up (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Product F->G

References

Application Notes and Protocols for Suzuki Coupling of Ethyl 1-(Hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. This protocol is synthesized from established methodologies for the coupling of cyclopropyl boronic acid derivatives and serves as a comprehensive guide for the synthesis of novel chemical entities bearing a cyclopropyl moiety.[1][2][3] The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance, making it an invaluable tool in drug discovery and development.[4][5]

Introduction

The cyclopropyl group is a valuable structural motif in medicinal chemistry, often conferring improved metabolic stability, potency, and desirable physicochemical properties to drug candidates. The Suzuki-Miyaura reaction offers a robust method for incorporating this three-dimensional scaffold by coupling cyclopropyl boronic acids or their derivatives with various organic halides or triflates.[2][3] This document outlines a representative protocol for the palladium-catalyzed Suzuki coupling of a cyclopropyl boronic acid derivative, specifically focusing on a conceptual reaction with this compound.

The general transformation follows the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][7] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.[8][9]

Experimental Protocol: A Representative Procedure

This protocol describes a general procedure for the Suzuki coupling of a generic aryl bromide with a boronic ester derived from this compound.

Materials:

  • Aryl bromide (1.0 eq)

  • Boronic ester of this compound (1.2 eq)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or THF/Water)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, the boronic ester of this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Add the degassed solvent system to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following tables provide a summary of typical reaction parameters and expected outcomes for a Suzuki coupling reaction based on literature for similar cyclopropyl boronic acid derivatives.

Table 1: Representative Reaction Conditions for Suzuki Coupling

ParameterCondition
Aryl Halide Aryl Bromide or Iodide
Boronic Acid Derivative Ethyl 1-(boronyl)cyclopropanecarboxylate
Palladium Catalyst Pd(dppf)Cl₂, Pd(OAc)₂/SPhos, Pd₂(dba)₃/t-Bu₃P
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1)
Temperature 80 - 110 °C
Reaction Time 2 - 24 hours

Table 2: Hypothetical Yields for Suzuki Coupling with Various Aryl Bromides

EntryAryl BromideProductHypothetical Yield (%)
14-BromoanisoleEthyl 1-(4-methoxyphenyl)cyclopropanecarboxylate85
23-BromopyridineEthyl 1-(pyridin-3-yl)cyclopropanecarboxylate78
31-Bromo-4-nitrobenzeneEthyl 1-(4-nitrophenyl)cyclopropanecarboxylate92
4Methyl 4-bromobenzoateEthyl 1-(4-(methoxycarbonyl)phenyl)cyclopropanecarboxylate80

Visual Representations

Diagram 1: General Mechanism of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 R2BY2 R²-B(OR)₂ R2BY2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Suzuki Coupling

Suzuki_Workflow start Start: Assemble Reagents reagents Aryl Halide Boronic Ester Derivative Base Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolate Pure Product purification->product

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Compounds from Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopropane derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. Their rigid, three-dimensional structure can impart unique pharmacological properties to a molecule. "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" is a readily available achiral starting material that holds potential for conversion into valuable chiral synthons. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral compounds from this starting material, focusing on the well-established and highly effective method of enzymatic kinetic resolution.

While direct asymmetric synthesis from "this compound" is not widely reported, its structure as a primary alcohol makes it an excellent candidate for lipase-catalyzed kinetic resolution. This technique utilizes the enantioselectivity of lipases to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed ester, both in high enantiomeric purity.

These protocols are designed to serve as a robust starting point for researchers to develop a specific and optimized method for their needs.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of its enantiomers with a chiral catalyst or reagent. In this case, a lipase enzyme will selectively catalyze the acylation of one enantiomer of racemic "this compound" at a much faster rate than the other. This results in a mixture of the acylated product of one enantiomer and the unreacted alcohol of the other enantiomer. At approximately 50% conversion, both the remaining starting material and the product can be isolated with high enantiomeric excess (ee).

The enantioselectivity of the process is quantified by the enantiomeric ratio (E-value), which is a measure of the ratio of the rates of reaction of the two enantiomers. A high E-value (typically >100) is indicative of an effective resolution.

Key Applications

The enantiomerically enriched products from this resolution, the chiral alcohol and its corresponding ester, can be used as versatile intermediates in the synthesis of a variety of complex molecules, including:

  • Pharmaceutical ingredients: Introduction of a chiral cyclopropyl moiety can enhance the binding affinity and selectivity of drug candidates.

  • Agrochemicals: Chiral pesticides and herbicides can exhibit improved efficacy and reduced environmental impact.

  • Chiral ligands: The resolved products can be further modified to create novel ligands for asymmetric catalysis.

Experimental Protocols

This section details the protocols for the screening of lipases and a preparative scale kinetic resolution of racemic "this compound".

Protocol 1: Screening of Lipases for Optimal Performance

Objective: To identify the most effective lipase, acyl donor, and solvent for the kinetic resolution of racemic "this compound".

Materials:

  • Racemic this compound

  • A selection of immobilized lipases (e.g., Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase (Amano PS-IM), Candida rugosa Lipase)

  • Acyl donors (e.g., vinyl acetate, isopropenyl acetate, ethyl acetate)

  • Anhydrous organic solvents (e.g., hexane, methyl tert-butyl ether (MTBE), toluene, tetrahydrofuran (THF))

  • Small reaction vials (e.g., 2 mL glass vials with screw caps)

  • Magnetic stirrer or orbital shaker

  • Analytical equipment for chiral analysis (e.g., Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • To a series of labeled 2 mL vials, add racemic this compound (e.g., 14.4 mg, 0.1 mmol, 1 equivalent).

  • To each vial, add 1 mL of the chosen anhydrous organic solvent.

  • Add the selected acyl donor (e.g., vinyl acetate, 2 equivalents).

  • To each vial, add the lipase to be screened (e.g., 10-20 mg).

  • Seal the vials and place them on a magnetic stirrer or orbital shaker at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at various time points (e.g., 1, 4, 8, 24 hours).

  • For each aliquot, filter out the enzyme (e.g., using a syringe filter) and dilute the sample with a suitable solvent for chiral GC or HPLC analysis.

  • Analyze the samples to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

  • Calculate the enantiomeric ratio (E-value) for each set of conditions to identify the optimal enzyme, acyl donor, and solvent combination.

Protocol 2: Preparative Scale Kinetic Resolution

Objective: To resolve a larger quantity of racemic "this compound" using the optimized conditions from the screening protocol.

Materials:

  • Racemic this compound (e.g., 1.44 g, 10 mmol)

  • Optimized immobilized lipase

  • Optimized acyl donor

  • Optimized anhydrous organic solvent

  • Reaction flask (e.g., 100 mL round-bottom flask)

  • Magnetic stirrer and temperature-controlled bath

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.44 g, 10 mmol).

  • Add the optimized anhydrous organic solvent (e.g., 50 mL).

  • Add the optimized acyl donor (e.g., 1.5-2.0 equivalents).

  • Add the optimized immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Stir the reaction mixture at the optimized temperature.

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with fresh solvent and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Separate the resulting mixture of the enantioenriched alcohol and ester by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical but realistic data from a lipase screening experiment for the kinetic resolution of racemic "this compound".

EntryLipaseAcyl DonorSolventTime (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)E-value
1Novozym 435Vinyl AcetateHexane851>9997>200
2Novozym 435Isopropenyl AcetateHexane124996>99180
3Novozym 435Vinyl AcetateMTBE652>9996>200
4Amano PS-IMVinyl AcetateHexane24489598150
5C. rugosaVinyl AcetateHexane2435549825

Note: This data is illustrative. Actual results will depend on the specific reaction conditions and the purity of the reagents.

Visualization of Workflow and Reaction Pathway

G Workflow for Lipase-Catalyzed Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_products Products racemate Racemic this compound stirring Stirring at Controlled Temperature racemate->stirring solvent Anhydrous Solvent solvent->stirring acyl_donor Acyl Donor acyl_donor->stirring lipase Immobilized Lipase lipase->stirring monitoring Monitoring by Chiral GC/HPLC stirring->monitoring Aliquots filtration Filter to Remove Lipase monitoring->filtration ~50% Conversion evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography enantio_alcohol Enantioenriched Alcohol chromatography->enantio_alcohol enantio_ester Enantioenriched Ester chromatography->enantio_ester

Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.

G Mechanism of Lipase-Catalyzed Transesterification racemate Racemic Alcohol (R)-Alcohol (S)-Alcohol lipase Lipase racemate->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase products (R)-Ester (S)-Alcohol lipase->products k_R >> k_S

Caption: Simplified mechanism of lipase-catalyzed transesterification.

Application Notes and Protocols: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a valuable chiral building block in organic synthesis, prized for its rigid cyclopropane scaffold and versatile functional groups. The presence of a primary alcohol and an ethyl ester on a stereodefined cyclopropane ring allows for a variety of synthetic manipulations, making it an attractive starting material for the synthesis of complex molecules, including pharmaceutical intermediates. These application notes provide an overview of the key applications of this building block and detailed protocols for its use.

The strategic placement of the hydroxyl and ester functionalities allows for selective transformations. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be used as a handle for etherification or esterification to introduce further complexity. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or the ester itself can be reduced.

One of the notable, albeit less documented, applications of this compound is its potential role as a ligand in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This suggests its utility not only as a structural component but also as a directing group or part of a catalyst complex in stereoselective transformations.

Synthetic Applications and Protocols

Transformation of Functional Groups

The primary alcohol and ethyl ester groups of this compound are amenable to a range of standard organic transformations. These reactions allow for the elaboration of the chiral cyclopropane core into more complex structures.

a) Oxidation of the Hydroxyl Group to a Carboxylic Acid

The primary alcohol can be oxidized to the corresponding carboxylic acid. A common and efficient method for this transformation is the use of Jones reagent or other chromium-based oxidants. For a more environmentally benign approach, TEMPO-catalyzed oxidation can be employed.

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Materials:

    • This compound (1.0 eq)

    • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) (0.1 eq)

    • Sodium hypochlorite (NaOCl) solution (1.2 eq)

    • Sodium chlorite (NaClO₂) (1.5 eq)

    • Phosphate buffer (pH 7)

    • Acetonitrile

    • Ethyl acetate

    • Saturated aqueous sodium thiosulfate solution

    • Brine

  • Procedure:

    • Dissolve this compound in a mixture of acetonitrile and phosphate buffer.

    • Add TEMPO to the solution.

    • In a separate flask, prepare a solution of sodium chlorite in water.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and simultaneously add the sodium hypochlorite solution and the sodium chlorite solution to the reaction mixture, maintaining the temperature below 5 °C.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • Purify the product by column chromatography.

b) Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is generally irreversible and proceeds to completion.[3][4]

Experimental Protocol: Basic Ester Hydrolysis

  • Materials:

    • This compound (1.0 eq)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.5 eq)

    • Ethanol/Water mixture (e.g., 3:1)

    • Hydrochloric acid (HCl) (1 M)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve this compound in a mixture of ethanol and water.

    • Add sodium hydroxide pellets and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid.

Table 1: Summary of Functional Group Transformations

TransformationReagents and ConditionsProductTypical Yield (%)
OxidationTEMPO, NaOCl, NaClO₂, CH₃CN/buffer1-(Carboxy)cyclopropanecarboxylic acid ethyl ester85-95
Ester HydrolysisNaOH or KOH, EtOH/H₂O, reflux1-(Hydroxymethyl)cyclopropanecarboxylic acid>90

Note: Yields are approximate and can vary based on reaction scale and optimization.

Use as a Ligand in Suzuki-Miyaura Coupling

While specific protocols are not widely published, the assertion that this compound can act as a ligand in Suzuki coupling suggests its potential to coordinate with a palladium catalyst.[1][2] The hydroxyl group could act as a hemilabile ligand, coordinating to the metal center and potentially influencing the stereochemical outcome or the efficiency of the reaction. A general protocol for a ligand-free or ligand-assisted Suzuki-Miyaura coupling is provided below as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

  • Materials:

    • Aryl halide (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • This compound (as potential ligand, 4-10 mol%)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

    • Toluene/Water or Dioxane/Water mixture (as solvent)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a Schlenk flask, add the aryl halide, arylboronic acid, and base.

    • Add the palladium acetate and this compound (if used).

    • Degas the solvent mixture (e.g., by bubbling with argon for 15-20 minutes) and add it to the flask.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Table 2: Generic Suzuki-Miyaura Coupling Parameters

ParameterCondition
Palladium SourcePd(OAc)₂, PdCl₂, Pd₂(dba)₃
BaseK₂CO₃, K₃PO₄, Cs₂CO₃
SolventToluene/H₂O, Dioxane/H₂O, THF/H₂O
TemperatureRoom Temperature to 120 °C

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G start This compound oxidation Oxidation start->oxidation TEMPO, NaOCl, NaClO₂ hydrolysis Ester Hydrolysis start->hydrolysis NaOH or KOH, H₂O product_acid 1-(Carboxy)cyclopropanecarboxylic acid ethyl ester oxidation->product_acid product_diol_acid 1-(Hydroxymethyl)cyclopropanecarboxylic acid hydrolysis->product_diol_acid

Fig. 1: Functional group transformations of the chiral building block.

G cluster_reactants Reactants cluster_catalyst Catalytic System aryl_halide Aryl Halide (Ar-X) pd_catalyst Pd(0) Catalyst aryl_halide->pd_catalyst Oxidative Addition boronic_acid Arylboronic Acid (Ar'-B(OH)₂) base Base (e.g., K₂CO₃) boronic_acid->base Activation ligand Ethyl 1-(hydroxymethyl)- cyclopropanecarboxylate (Ligand) pd_catalyst->ligand Coordination product Biaryl Product (Ar-Ar') pd_catalyst->product Reductive Elimination base->pd_catalyst Transmetalation

Fig. 2: Proposed role in a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound serves as a versatile chiral building block for the synthesis of complex molecules. Its readily transformable functional groups provide multiple avenues for structural elaboration. While its application as a ligand in cross-coupling reactions is an intriguing possibility that warrants further investigation, its primary utility lies in the stereocontrolled introduction of a cyclopropane moiety. The protocols provided herein offer a foundation for researchers to explore the synthetic potential of this valuable chiral intermediate. Further research into its applications, particularly in asymmetric catalysis, could unveil new and powerful synthetic methodologies.

References

Application Notes and Protocols for the Stereoselective Synthesis of Novel Derivatives from Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of novel chiral derivatives starting from ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. The methodologies outlined below are based on established stereoselective transformations and have been adapted for this specific substrate. These protocols can serve as a valuable starting point for the synthesis of new chemical entities for applications in drug discovery and materials science.

Enzymatic Kinetic Resolution of (±)-Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Enzymatic kinetic resolution is a powerful technique for the separation of enantiomers. Lipases are commonly used for the stereoselective acylation of racemic alcohols, providing access to both enantiomers of the starting material in high enantiomeric excess.

Application Note: This protocol describes the kinetic resolution of racemic this compound via lipase-catalyzed transesterification. This method yields the slower-reacting (R)-enantiomer of the alcohol and the corresponding (S)-ester.

Experimental Protocol: Lipase-Catalyzed Acetylation
  • Preparation: In a dry flask, dissolve racemic this compound (1.0 eq) in an anhydrous organic solvent (e.g., toluene or THF, 0.1 M solution).

  • Acyl Donor: Add an acyl donor, such as vinyl acetate (2.0-3.0 eq).

  • Enzyme Addition: Add an immobilized lipase, for instance, Novozym 435 (Candida antarctica lipase B, 20-50 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Work-up: Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent. The filtrate is then concentrated under reduced pressure.

  • Purification: The resulting mixture of the unreacted alcohol and the acetylated product can be separated by silica gel column chromatography.

Quantitative Data
EntryLipaseAcyl DonorSolventTime (h)Conversion (%)e.e. (%) of Alcohole.e. (%) of Ester
1Novozym 435Vinyl AcetateToluene24~50>99 (R)>99 (S)
2Amano Lipase AKAcetic AnhydrideTHF36~48>95 (R)>95 (S)
3Pseudomonas cepacia LipaseEthyl AcetateDiisopropyl ether48~52>98 (R)>97 (S)

Note: The data presented is representative for enzymatic resolutions of similar substrates and may need to be optimized for this compound.

Workflow Diagram

G cluster_workflow Enzymatic Kinetic Resolution Workflow racemate Racemic this compound lipase Lipase (e.g., Novozym 435) + Acyl Donor racemate->lipase reaction Transesterification Reaction lipase->reaction separation Separation (Chromatography) reaction->separation R_alcohol (R)-Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate separation->R_alcohol S_ester (S)-Ethyl 1-(acetoxymethyl)cyclopropanecarboxylate separation->S_ester

Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.

Stereoselective Oxidation of the Hydroxymethyl Group

The selective oxidation of the primary alcohol to a chiral aldehyde or carboxylic acid can be a key step in the synthesis of more complex derivatives. Utilizing a chiral catalyst or reagent can achieve this transformation with high stereoselectivity.

Application Note: This protocol outlines a diastereoselective oxidation of one enantiomer of this compound to the corresponding aldehyde using a TEMPO-based catalytic system. The existing stereocenter is expected to influence the approach of the oxidant, leading to a diastereoselective process.

Experimental Protocol: TEMPO-Catalyzed Oxidation
  • Preparation: To a solution of enantiomerically enriched this compound (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2, 0.1 M), add TEMPO (0.1 eq).

  • Co-oxidant: Add a co-oxidant, for example, (diacetoxyiodo)benzene (PhI(OAc)2, 1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by silica gel column chromatography.

Quantitative Data
EntryStarting EnantiomerOxidant SystemSolventYield (%)Diastereomeric Ratio (d.r.)
1(R)TEMPO/PhI(OAc)2CH2Cl285-95>95:5
2(S)TEMPO/NCSCH2Cl280-90>95:5
3(R)Dess-Martin PeriodinaneCH2Cl290-98>98:2

Note: The diastereomeric ratio will depend on the directing effect of the cyclopropane ring and the ethyl ester group. The data is estimated based on similar diastereoselective oxidations.

Signaling Pathway Diagram

G cluster_pathway Diastereoselective Oxidation Pathway alcohol Chiral this compound active_oxidant Active N-oxoammonium species alcohol->active_oxidant Diastereoselective Oxidation tempo TEMPO tempo->active_oxidant cooxidant Co-oxidant (e.g., PhI(OAc)2) cooxidant->active_oxidant aldehyde Chiral Ethyl 1-formylcyclopropanecarboxylate active_oxidant->aldehyde

Caption: Proposed pathway for the diastereoselective TEMPO-catalyzed oxidation.

Stereospecific Amination via the Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to a variety of functional groups, including amines, with inversion of stereochemistry if the carbon were a stereocenter. In this case, it provides a reliable method for introducing a nitrogen-containing moiety.

Application Note: This protocol describes the stereospecific conversion of the hydroxymethyl group to an amino group via a two-step sequence involving a Mitsunobu reaction with a nitrogen nucleophile (e.g., phthalimide) followed by deprotection.

Experimental Protocol: Mitsunobu Amination
  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve enantiomerically pure this compound (1.0 eq), triphenylphosphine (PPh3, 1.5 eq), and a nitrogen nucleophile such as phthalimide (1.5 eq) in anhydrous THF (0.1 M).

  • Reagent Addition: Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Work-up: Concentrate the reaction mixture under reduced pressure and purify the crude product by silica gel column chromatography to obtain the phthalimide derivative.

  • Deprotection: Dissolve the purified phthalimide derivative in ethanol and add hydrazine hydrate (4.0-5.0 eq). Heat the mixture to reflux for 2-4 hours.

  • Isolation: After cooling, filter the precipitate (phthalhydrazide) and concentrate the filtrate. The crude amine can be further purified by an acid-base extraction or chromatography.

Quantitative Data
EntryNucleophileReagentSolventYield (Step 1, %)Yield (Step 2, %)
1PhthalimideDEADTHF80-9085-95
2Di-tert-butyl iminodicarboxylateDIADToluene75-85>95 (acidic deprotection)
3Hydrazoic acid (generated in situ)DEADTHF70-80 (azide)>95 (reduction)

Note: Yields are estimated based on Mitsunobu reactions with similar primary alcohols.

Logical Relationship Diagram

G cluster_logic Mitsunobu Amination Logic start Chiral this compound mitsunobu Mitsunobu Reaction (PPh3, DEAD, N-Nucleophile) start->mitsunobu intermediate N-Substituted Intermediate mitsunobu->intermediate deprotection Deprotection intermediate->deprotection product Chiral Ethyl 1-(aminomethyl)cyclopropanecarboxylate deprotection->product

Caption: Logical workflow for the synthesis of the corresponding amine via the Mitsunobu reaction.

Application Notes and Protocols: Ethyl 1-(hydroxymethyl)cyclopropanboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclopropane-containing fragments, exemplified by molecules structurally related to Ethyl 1-(hydroxymethyl)cyclopropanboxylate, in fragment-based drug discovery (FBDD). The content herein is based on the successful discovery of potent and selective inhibitors for Anaplastic Lymphoma Kinase (ALK), a clinically relevant cancer target.[1][2][3]

Introduction to Cyclopropane Fragments in FBDD

The cyclopropane motif is a valuable scaffold in medicinal chemistry due to its unique structural and electronic properties.[4][5] Its inherent three-dimensionality and conformational rigidity offer a distinct advantage in exploring protein binding pockets compared to more traditional flat aromatic fragments. The inclusion of a cyclopropyl group can lead to improved metabolic stability, enhanced potency, and better control over molecular shape.[4][5] Ethyl 1-(hydroxymethyl)cyclopropanboxylate and its derivatives, containing both hydrogen bond donor/acceptor capabilities and a rigid 3D core, represent an attractive starting point for FBDD campaigns against various protein targets, including kinases.

Case Study: Discovery of Novel ALK Inhibitors

An excellent example of the successful application of cyclopropane-containing fragments is the discovery of novel inhibitors of Anaplastic Lymphoma Kinase (ALK).[1][2][3] ALK is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC).[6] The following sections detail a representative FBDD workflow, from initial fragment screening to lead optimization, inspired by this successful campaign.

Data Presentation

The following tables summarize the quantitative data for a series of fragments and their optimized derivatives targeting ALK. This data highlights the process of fragment growing and optimization to achieve potent and selective inhibitors.

Table 1: Initial Fragment Screening Hits and Analogs against ALK [2]

Fragment IDStructureALK IC50 (µM)Ligand Efficiency (LE)
F-13-(3-methyl-1H-pyrazol-5-yl)pyridine2200.42
F-24-(3-methyl-1H-pyrazol-5-yl)pyridine>300-
F-31-phenyl-3-(trifluoromethyl)-1H-pyrazole>300-
F-73-cyanophenylboronic acid510.49
F-83-(trifluoromethyl)phenylboronic acid600.45
F-134-cyano-3-pyridinylboronic acid1300.38

LE was calculated using the formula: LE = 1.37 * pIC50 / N, where N is the number of heavy atoms.[2]

Table 2: Optimization of Cyclopropane-Containing Inhibitors against ALK [2]

Compound IDStructureALK IC50 (nM)TrkA IC50 (nM)Selectivity (TrkA/ALK)Ligand Efficiency (LE)
1 29016005.50.33
5 81140017.30.35
9 2949016.90.37
12 183200177.80.38

TrkA (Tropomyosin receptor kinase A) is a related kinase used to assess selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments in a typical FBDD campaign utilizing cyclopropane fragments.

Fragment Library Design and Preparation

A well-designed fragment library is crucial for a successful FBDD campaign. For targeting kinase ATP-binding sites, the library should contain fragments with features known to interact with the hinge region, such as hydrogen bond donors and acceptors, as well as moieties that can probe deeper into the pocket.

  • Protocol:

    • Select a diverse set of low molecular weight compounds (typically < 300 Da) that adhere to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors < 3, H-bond acceptors < 3).

    • Include a subset of fragments containing the cyclopropane scaffold with varied substitution patterns to explore 3D space. Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate would be a suitable candidate for such a library.

    • Ensure high purity of all fragments (>95%) by NMR or LC-MS.

    • Prepare high-concentration stock solutions (e.g., 100 mM in DMSO) in 96- or 384-well plates for screening.

Biochemical Assay for IC50 Determination

A robust and sensitive biochemical assay is required to measure the inhibitory activity of the weakly binding fragments.

  • Protocol: ALK Kinase Inhibition Assay [2]

    • Reagents: Recombinant human ALK kinase domain, ATP, biotinylated peptide substrate, Lance Ultra ULight™-labeled anti-phosphotyrosine antibody, and Europium-labeled streptavidin.

    • Procedure: a. Dispense 2 µL of the test compound (from serial dilutions) into a 384-well plate. b. Add 4 µL of the ALK enzyme solution and incubate for 10 minutes at room temperature. c. Initiate the kinase reaction by adding 4 µL of a mixture of ATP and the biotinylated peptide substrate. d. Incubate for 1 hour at room temperature. e. Stop the reaction by adding 5 µL of EDTA solution. f. Add 5 µL of the detection mixture (ULight™-labeled antibody and Europium-labeled streptavidin). g. Incubate for 1 hour at room temperature. h. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

    • Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to controls. b. Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software.

Biophysical Screening: X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target, which is invaluable for structure-based drug design and the fragment-to-lead optimization process.

  • Protocol: Co-crystallization of ALK with a Cyclopropane Fragment [2]

    • Protein Preparation: Express and purify the ALK kinase domain to >95% purity.

    • Crystallization: a. Mix the purified ALK protein with a 5-fold molar excess of the cyclopropane-containing inhibitor. b. Set up sitting or hanging drop vapor diffusion crystallization trials using a variety of commercially available or in-house screens. c. Incubate the crystallization plates at a constant temperature (e.g., 20°C).

    • Crystal Soaking (Alternative Method): a. Grow apo-ALK crystals under similar conditions. b. Prepare a soaking solution containing the fragment at a high concentration (e.g., 10 mM) in a cryoprotectant-compatible buffer. c. Transfer the apo-crystals to the soaking solution and incubate for a defined period (e.g., a few hours to overnight).

    • Data Collection and Structure Determination: a. Harvest the crystals and flash-cool them in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source. c. Process the diffraction data and solve the crystal structure by molecular replacement using a known ALK structure as a search model. d. Refine the structure and model the bound fragment into the electron density.

Visualizations

FBDD Workflow for ALK Inhibitor Discovery

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Elaboration cluster_2 Lead Optimization Fragment Library Fragment Library Biochemical Screen Biochemical Screen Fragment Library->Biochemical Screen Initial Hits (IC50, LE) Initial Hits (IC50, LE) Biochemical Screen->Initial Hits (IC50, LE) X-ray Crystallography X-ray Crystallography Initial Hits (IC50, LE)->X-ray Crystallography Structure-Based Design Structure-Based Design X-ray Crystallography->Structure-Based Design Synthesis of Derivatives Synthesis of Derivatives Structure-Based Design->Synthesis of Derivatives SAR Studies SAR Studies Synthesis of Derivatives->SAR Studies SAR Studies->Structure-Based Design Optimized Lead Optimized Lead SAR Studies->Optimized Lead Experimental_Techniques Biochemical Assay Biochemical Assay IC50 & Potency IC50 & Potency Biochemical Assay->IC50 & Potency Ligand Efficiency Ligand Efficiency IC50 & Potency->Ligand Efficiency SAR SAR Ligand Efficiency->SAR X-ray Crystallography X-ray Crystallography Binding Mode Binding Mode X-ray Crystallography->Binding Mode Binding Mode->SAR Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Synthesis_Workflow Alkene Precursor Alkene Precursor Cyclopropanation Reaction Cyclopropanation Reaction Alkene Precursor->Cyclopropanation Reaction Cyclopropane Product Cyclopropane Product Cyclopropanation Reaction->Cyclopropane Product Further Derivatization Further Derivatization Cyclopropane Product->Further Derivatization Fragment Library Fragment Library Further Derivatization->Fragment Library

References

Application Notes and Protocols for Enhancing Metabolic Stability in Drug Candidates with Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of developing novel therapeutics, achieving optimal metabolic stability is a critical hurdle in drug discovery. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in the failure of promising drug candidates. One effective strategy to mitigate these challenges is the incorporation of cyclopropane scaffolds into the molecular structure of a drug candidate.

The unique structural and electronic properties of the cyclopropane ring make it an attractive tool for medicinal chemists. Its inherent rigidity can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[1][2] Furthermore, the high C-H bond dissociation energy of the cyclopropane ring renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[3] This increased resistance to metabolism can significantly improve a compound's pharmacokinetic profile, leading to a longer half-life and improved oral bioavailability.[4][5]

These application notes provide a comprehensive guide for researchers on the strategic incorporation of cyclopropane scaffolds to enhance the metabolic stability of drug candidates. We present detailed experimental protocols for the synthesis of cyclopropane-containing molecules and for assessing their metabolic stability. Additionally, we include a compilation of quantitative data from case studies to illustrate the tangible benefits of this approach.

Benefits of Incorporating Cyclopropane Scaffolds

The introduction of a cyclopropane moiety can offer several advantages in drug design:

  • Blocking Metabolic Hotspots: Cyclopropane rings can be strategically placed to shield metabolically labile sites within a molecule from enzymatic degradation.

  • Increased Half-Life and Exposure: By reducing the rate of metabolism, the in vivo half-life of a drug can be extended, leading to greater overall exposure.[6]

  • Reduced Clearance: A lower rate of metabolism translates to decreased clearance of the drug from the body.[4]

  • Improved Bioavailability: Enhanced metabolic stability can contribute to higher oral bioavailability by reducing first-pass metabolism in the liver.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can pre-organize the molecule for optimal binding to its biological target, potentially increasing potency.[1][2]

Data Presentation: Quantitative Impact of Cyclopropanation on Metabolic Stability

The following tables summarize quantitative data from various studies, demonstrating the improvement in metabolic stability upon incorporation of a cyclopropane scaffold.

Table 1: In Vitro Metabolic Stability of Model Amides in Human Liver Microsomes

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
Butenafine Analog tert-Butyl30
CF3-Cyclopropane21
Tebutam Analog tert-Butyl57
CF3-Cyclopropane107

Data sourced from Mykhailiuk et al. (2024).

Table 2: Metabolic Stability of a PARP Inhibitor in Human Liver Microsomes

CompoundIn Vitro Half-life (t1/2) (min)Intrinsic Clearance (CLint) (μL/min/mg)
Talazoparib (contains a cyclopropane moiety) 72.79.59

Data sourced from Al-Attas et al. (2020).[7] This table provides data for a drug containing a cyclopropane scaffold, illustrating its slow metabolism.

Table 3: Pharmacokinetic Parameters of Hepatitis C Virus (HCV) Protease Inhibitors

DrugKey Structural MoietyElimination Half-Life (t1/2) (hours)Primary Metabolism Route
Boceprevir Cyclopropyl-fused proline~3.4Aldo-keto reductase and CYP3A4/5[2]
Grazoprevir Cyclopropane~31Primarily CYP3A[8]

This table presents pharmacokinetic data for approved drugs containing cyclopropane scaffolds, highlighting their diverse metabolic profiles and generally favorable half-lives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of cyclopropane-containing compounds and for the evaluation of their metabolic stability.

Synthesis of Cyclopropane Scaffolds

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[9][10]

Materials:

  • Alkene substrate

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Preparation of the Zinc Reagent (if using Zn(Cu)): In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the zinc-copper couple. Gently heat the flask with a heat gun under vacuum to activate the zinc. Allow the flask to cool to room temperature.

  • Reaction Setup: To the flask containing the activated zinc-copper couple (or diethylzinc), add anhydrous diethyl ether or DCM.

  • Addition of Reagents: To the stirred suspension, add the alkene substrate. Then, add diiodomethane dropwise at a rate that maintains a gentle reflux.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gentle reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or DCM (3 x volume).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane derivative.

Transition metal-catalyzed cyclopropanation, particularly with rhodium catalysts, offers a versatile and efficient method for the synthesis of a wide range of cyclopropanes, including those with functional groups that may not be compatible with the Simmons-Smith reaction.[11]

Materials:

  • Alkene substrate

  • Diazo compound (e.g., ethyl diazoacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)

  • Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

  • Syringe pump

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alkene substrate and the rhodium(II) catalyst in the anhydrous, degassed solvent.

  • Slow Addition of Diazo Compound: Using a syringe pump, add a solution of the diazo compound in the same solvent to the reaction mixture over a period of several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (often room temperature). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the cyclopropanated product.

Metabolic Stability Assays

This assay is a common in vitro method to assess the metabolic stability of a compound, primarily by phase I enzymes like cytochrome P450s.

Materials:

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Test compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37 °C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound solution. Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding cold acetonitrile containing the internal standard.

  • Sample Processing:

    • After the final time point, centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes.

Materials:

  • Cryopreserved hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound

  • Acetonitrile (ACN) with internal standard (IS)

  • Incubator (37 °C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer in the incubator.

  • Incubation:

    • Prepare a solution of the test compound in the incubation medium.

    • Remove the plating medium from the cells and add the medium containing the test compound.

  • Time Points: At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), collect aliquots of the incubation medium.

  • Sample Processing:

    • Immediately quench the metabolic activity in the collected samples by adding cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate any cellular debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Protection_by_Cyclopropane cluster_0 Standard Metabolic Pathway cluster_1 Cyclopropane Incorporation Strategy Drug_Candidate Drug Candidate (Metabolically Labile Site) Metabolite Metabolite (Inactive/Toxic) Drug_Candidate->Metabolite CYP450 Oxidation Cyclo_Drug Cyclopropane-Containing Drug Candidate Drug_Candidate->Cyclo_Drug Structural Modification No_Metabolism Enhanced Metabolic Stability (Blocked Metabolism) Cyclo_Drug->No_Metabolism Resistant to CYP450 Oxidation Synthesis_and_Testing_Workflow cluster_synthesis Synthesis cluster_testing Metabolic Stability Testing Start Alkene Precursor Cyclopropanation Cyclopropanation (e.g., Simmons-Smith) Start->Cyclopropanation Purification Purification (Column Chromatography) Cyclopropanation->Purification Cyclo_Analog Cyclopropane Analog Purification->Cyclo_Analog Microsomal_Assay Liver Microsomal Stability Assay Cyclo_Analog->Microsomal_Assay Test Compound Hepatocyte_Assay Hepatocyte Stability Assay Cyclo_Analog->Hepatocyte_Assay Test Compound LCMS LC-MS/MS Analysis Microsomal_Assay->LCMS Hepatocyte_Assay->LCMS Data_Analysis Data Analysis (t1/2, CLint) LCMS->Data_Analysis

References

Application Notes and Protocols for the Design of Novel PROTACs Using Cyclopropane Derivatives as Linker Elements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] A PROTAC molecule is a heterobifunctional entity comprising a ligand that binds to a POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[2] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[3] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in developing more rigid and conformationally constrained linkers to improve therapeutic properties.[4]

This document outlines the rationale and provides detailed protocols for the design and synthesis of novel PROTACs incorporating cyclopropane derivatives into the linker. The unique structural and chemical properties of the cyclopropane ring offer compelling advantages for optimizing PROTAC performance.

Rationale for Using Cyclopropane Derivatives in PROTAC Linkers

The incorporation of cyclopropane moieties into PROTAC linkers is a promising strategy to address some of the challenges in PROTAC design, such as poor cell permeability and metabolic instability. The key advantages include:

  • Increased Rigidity and Conformational Control: The cyclopropane ring is a rigid structural element that can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing the formation and stability of the ternary complex between the POI and the E3 ligase.[5][6] This can lead to improved degradation potency.

  • Enhanced Metabolic Stability: The cyclopropane group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the in vivo half-life and overall exposure of the PROTAC.[5][6]

  • Improved Physicochemical Properties: Cyclopropane derivatives can influence a molecule's lipophilicity and membrane permeability. By replacing more flexible and often more lipophilic alkyl chains, cyclopropane-containing linkers may help to optimize the balance between solubility and permeability, which is crucial for oral bioavailability.[7]

Signaling Pathway: General PROTAC-Mediated Protein Degradation

The diagram below illustrates the general mechanism of action for a PROTAC molecule, which is applicable to PROTACs with cyclopropane-containing linkers. The PROTAC facilitates the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with Cyclopropane Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization A Identify POI and E3 Ligase B Select High-Affinity Ligands A->B C Design & Synthesize Cyclopropane Linkers B->C D Synthesize PROTAC Library C->D E Western Blot for Protein Degradation (Determine DC50 and Dmax) D->E F Cell Viability Assay (Assess Cytotoxicity) D->F G Permeability Assays (e.g., PAMPA, Caco-2) D->G H Analyze Structure-Activity Relationship (SAR) E->H F->H G->H I Optimize Linker Based on SAR Data H->I I->C Iterate J Lead PROTAC Candidate I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the common route involving the selective reduction of diethyl 1,1-cyclopropanedicarboxylate.

Issue 1: Low to no conversion of the starting diester.

  • Question: I am not observing any significant consumption of my starting material, diethyl 1,1-cyclopropanedicarboxylate, during the reduction reaction. What could be the problem?

  • Answer: Low or no conversion can stem from several factors related to the reagents and reaction conditions. A primary cause is often the quality and handling of the reducing agent.

    • Reagent Quality: Lithium aluminum hydride (LAH) and Diisobutylaluminum hydride (DIBAL-H) are highly sensitive to moisture and air. Ensure that the reducing agent is fresh and has been stored under an inert atmosphere.

    • Reaction Setup: The reaction must be carried out under strictly anhydrous conditions using dried glassware and inert gas (argon or nitrogen) atmosphere. Any moisture will quench the reducing agent.

    • Temperature: For selective mono-reduction, the reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C). If the temperature is too high, it can lead to over-reduction or side reactions. Conversely, if the temperature is too low for the specific reducing agent, the reaction may not initiate.

    • Solvent: Ensure the use of anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.

Issue 2: Over-reduction to the diol byproduct, 1,1-bis(hydroxymethyl)cyclopropane.

  • Question: My reaction is producing a significant amount of the diol byproduct, and I am struggling to isolate the desired mono-alcohol. How can I improve the selectivity?

  • Answer: Achieving selective mono-reduction of a diester is a common challenge. The formation of the diol indicates that the reduction is proceeding too far.

    • Choice of Reducing Agent: While LAH is a powerful reducing agent, it can be difficult to control for selective mono-reduction. DIBAL-H is often a better choice for this transformation as it can be more selective at low temperatures.

    • Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. Using a slight excess (1.0-1.2 equivalents) is often sufficient. A large excess will favor the formation of the diol.

    • Temperature Control: Maintaining a low temperature is crucial for selectivity. Reactions with DIBAL-H are often performed at -78 °C.

    • Slow Addition: Add the reducing agent dropwise to the solution of the diester at a low temperature to maintain control over the reaction.

Issue 3: Difficult purification of the desired product.

  • Question: I am having trouble separating this compound from the unreacted starting material and the diol byproduct. What purification strategies are effective?

  • Answer: The similar polarities of the starting material, product, and diol byproduct can make purification by column chromatography challenging.

    • Column Chromatography: Use a high-quality silica gel and a carefully selected eluent system. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can help to separate the components.

    • Thin Layer Chromatography (TLC): Before attempting column chromatography, optimize the separation on TLC plates to identify the best solvent system. Staining with potassium permanganate can help visualize the alcohol-containing products.

    • Distillation: If the boiling points of the components are sufficiently different, vacuum distillation could be a viable purification method. The boiling point of this compound is reported to be 90-94 °C at 8 Torr[1].

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method involves the selective mono-reduction of diethyl 1,1-cyclopropanedicarboxylate. This starting material can be synthesized through the reaction of diethyl malonate with 1,2-dibromoethane.

Q2: What are the key challenges in the selective reduction of diethyl 1,1-cyclopropanedicarboxylate?

A2: The primary challenges are achieving high selectivity for the mono-alcohol product and avoiding the over-reduction to the corresponding diol, 1,1-bis(hydroxymethyl)cyclopropane. Purification of the desired product from the starting material and the diol byproduct can also be difficult.

Q3: Which reducing agents are recommended for the selective mono-reduction?

A3: Diisobutylaluminum hydride (DIBAL-H) is often preferred for its higher selectivity in the partial reduction of esters at low temperatures. While Lithium aluminum hydride (LAH) can be used, controlling the reaction to favor the mono-reduction is more challenging.

Q4: Are there any alternative synthetic routes to consider?

A4: An alternative approach could involve the Simmons-Smith cyclopropanation of an appropriate acrylate derivative, followed by functional group manipulations. However, the selective reduction of the readily available diethyl 1,1-cyclopropanedicarboxylate is a more direct route. The Simmons-Smith reaction is a versatile method for forming cyclopropane rings from alkenes.[2][3][4]

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentTypical Reaction TemperatureKey AdvantagesKey Disadvantages
Lithium aluminum hydride (LAH)0 °C to room temperatureHigh reactivity, readily availableDifficult to control for selective mono-reduction, highly reactive with protic solvents
Diisobutylaluminum hydride (DIBAL-H)-78 °C to 0 °CHigher selectivity for partial ester reductionMore expensive than LAH, sensitive to air and moisture

Experimental Protocols

Protocol 1: Selective Mono-reduction of Diethyl 1,1-cyclopropanedicarboxylate using DIBAL-H

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add a solution of diethyl 1,1-cyclopropanedicarboxylate (1.0 eq.) in anhydrous toluene to a dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H in toluene (1.0-1.2 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol, followed by water and a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir until two clear layers are observed. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Material Preparation cluster_synthesis Core Synthesis Step cluster_troubleshooting Troubleshooting Loop cluster_solutions Corrective Actions start Diethyl Malonate + 1,2-Dibromoethane diester Diethyl 1,1-cyclopropanedicarboxylate start->diester Cyclization reduction Selective Mono-reduction (e.g., DIBAL-H, -78°C) diester->reduction product This compound reduction->product check_conversion Low/No Conversion? reduction->check_conversion check_selectivity Over-reduction? reduction->check_selectivity check_purity Impure Product? product->check_purity sol_conversion Check Reagent Quality & Anhydrous Conditions check_conversion->sol_conversion Yes sol_selectivity Adjust Stoichiometry & Lower Temperature check_selectivity->sol_selectivity Yes sol_purity Optimize Chromatography & Consider Distillation check_purity->sol_purity Yes sol_conversion->reduction sol_selectivity->reduction Re-attempt sol_purity->product Re-purify

Caption: Workflow for the synthesis and troubleshooting of this compound.

Troubleshooting_Logic cluster_problem_identification Identify the Primary Issue cluster_root_cause_analysis Analyze Potential Root Causes cluster_solutions Implement Solutions start Problem Encountered low_yield Low Yield / No Reaction start->low_yield over_reduction Excess Diol Formation start->over_reduction impure_product Purification Difficulty start->impure_product cause_reagent Inactive/Decomposed Reducing Agent low_yield->cause_reagent cause_conditions Moisture Contamination Incorrect Temperature low_yield->cause_conditions over_reduction->cause_conditions cause_stoichiometry Excess Reducing Agent over_reduction->cause_stoichiometry cause_separation Similar Polarity of Components impure_product->cause_separation solution_reagent Use Fresh Reagents Ensure Inert Atmosphere cause_reagent->solution_reagent solution_conditions Dry Glassware & Solvents Precise Temperature Control cause_conditions->solution_conditions solution_stoichiometry Titrate Reducing Agent Slow, Dropwise Addition cause_stoichiometry->solution_stoichiometry solution_separation Optimize Eluent System (TLC first) Consider Vacuum Distillation cause_separation->solution_separation

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Purification techniques for polar cyclopropane compounds like "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of polar cyclopropane compounds, focusing on "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" as a representative example.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying polar cyclopropane compounds like this compound?

A1: The primary challenges stem from the compound's polarity, attributed to the hydroxyl and ester functional groups. These groups can lead to strong interactions with polar stationary phases like silica gel, potentially causing issues such as:

  • Poor Separation: The compound may adhere strongly to the silica, resulting in broad peaks and poor resolution from polar impurities.

  • Tailing Peaks: Strong analyte-stationary phase interactions can lead to asymmetrical peak shapes, making fraction collection and quantification difficult.

  • On-Column Degradation: The slightly acidic nature of standard silica gel can potentially catalyze the degradation of sensitive molecules, including strained cyclopropane rings.

  • Low Recovery: Strong binding to the column can result in incomplete elution of the product, leading to lower yields.

Q2: Which chromatographic techniques are most suitable for purifying this compound?

A2: Several techniques can be employed, with the choice depending on the scale of purification and the nature of the impurities.

  • Flash Chromatography (Normal-Phase): This is a common technique for routine purification. However, due to the polarity of the target compound, careful selection of the solvent system is crucial to achieve good separation. Deactivation of the silica gel may be necessary in some cases.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique uses a nonpolar stationary phase and a polar mobile phase. It can be effective for polar compounds that are poorly retained in normal-phase chromatography.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds. It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent with a small amount of aqueous buffer. This technique can provide excellent retention and separation for compounds that are not well-retained by RP-HPLC.[1][2][3]

  • Mixed-Mode Chromatography (MMC): This advanced technique employs stationary phases with multiple functionalities (e.g., reversed-phase and ion-exchange), offering unique selectivity for complex mixtures of polar and nonpolar compounds.[4][5]

Q3: How can I improve the separation of my polar cyclopropane compound during silica gel flash chromatography?

A3: To enhance separation and mitigate issues like peak tailing on silica gel, consider the following:

  • Solvent System Optimization: Use a more polar solvent system to reduce the compound's retention. A common starting point for polar compounds is a mixture of ethyl acetate and hexanes, gradually increasing the proportion of a more polar solvent like methanol or isopropanol.[6] For very polar compounds, a dichloromethane/methanol system can be effective.

  • Use of Additives: Adding a small amount of a modifier to the mobile phase can significantly improve peak shape. For compounds with hydroxyl groups, adding a small percentage of an alcohol can help to reduce tailing. If your compound is sensitive to acid, adding a small amount of a non-nucleophilic base like triethylamine can neutralize the acidic sites on the silica gel.

  • Silica Gel Deactivation: Pre-treating the silica gel with a base, such as triethylamine, can reduce the acidity of the stationary phase and minimize undesirable interactions.

  • Gradient Elution: Employing a solvent gradient, where the polarity of the mobile phase is gradually increased during the separation, can help to elute the compound in a sharper band and improve resolution from impurities.

Q4: When should I consider using preparative HPLC instead of flash chromatography?

A4: Preparative HPLC is generally preferred over flash chromatography in the following scenarios:

  • High-Purity Requirements: When very high purity (>99%) is essential, such as for analytical standards or compounds intended for biological testing.[7][8]

  • Difficult Separations: For separating isomers or closely related impurities that cannot be resolved by flash chromatography.

  • Small-Scale Purification: When dealing with small quantities of material (milligrams or less), where the higher resolution of HPLC is advantageous.[9]

  • Method Scalability: HPLC methods can often be scaled up from analytical to preparative scale with good predictability.[7][9]

Q5: Can crystallization be used to purify this compound?

A5: Crystallization is a powerful purification technique for solid compounds. If "this compound" can be obtained as a solid, crystallization could be a highly effective and scalable purification method. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.

Troubleshooting Guides

Issue 1: Poor or No Elution from Silica Gel Column
Possible Cause Troubleshooting Steps
Solvent system is not polar enough. Increase the polarity of the eluent. Start with a higher percentage of ethyl acetate in hexanes, and if necessary, add a small amount of methanol (e.g., 1-5%).
Strong interaction with acidic silica. Deactivate the silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.1-1%).
Compound is too polar for normal-phase chromatography. Consider switching to a different purification technique such as reversed-phase chromatography or HILIC.
Issue 2: Significant Peak Tailing in Flash Chromatography
Possible Cause Troubleshooting Steps
Strong hydrogen bonding between the hydroxyl group and silica. Add a small amount of an alcohol (e.g., methanol or isopropanol) to the mobile phase to compete for binding sites on the silica.
Secondary interactions with acidic silanol groups. Add a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize the silica surface.
Column overloading. Reduce the amount of crude material loaded onto the column. As a rule of thumb, the loading capacity is typically 1-10% of the silica gel weight, depending on the separation difficulty.
Issue 3: Co-elution of Impurities
Possible Cause Troubleshooting Steps
Similar polarity of the product and impurity. Optimize the solvent system. Test different solvent combinations in thin-layer chromatography (TLC) to find a system that provides better separation.
Insufficient column length or resolution. Use a longer column or a finer mesh silica gel to increase the number of theoretical plates and improve resolution.
Inappropriate chromatography technique. If optimization of flash chromatography fails, switch to a higher resolution technique like preparative HPLC.

Experimental Protocols

Protocol 1: Flash Chromatography of this compound

Objective: To provide a general procedure for the purification of this compound using normal-phase flash chromatography.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (analytical grade)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Crude this compound

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v). The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation. If the compound does not move from the baseline, gradually increase the polarity by increasing the ethyl acetate content or by adding a small percentage of methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Begin elution with the solvent system determined by TLC. If using a gradient, start with a less polar mixture and gradually increase the polarity. For example, start with 80:20 hexanes:ethyl acetate and gradually increase to 50:50 hexanes:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data (Illustrative Example):

ParameterValue
Crude Sample Weight 1.0 g
Silica Gel Weight 40 g
Column Dimensions 40 mm x 300 mm
Eluent System Gradient: 20% to 60% Ethyl Acetate in Hexanes
Yield of Pure Product 0.85 g (85%)
Purity (by NMR) >98%
Protocol 2: Preparative RP-HPLC of this compound

Objective: To provide a general procedure for the high-purity purification of this compound using reversed-phase preparative HPLC.

Materials:

  • Preparative HPLC system with a UV detector

  • C18 preparative column (e.g., 20 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Crude this compound

Procedure:

  • Method Development (Analytical Scale): Develop a separation method on an analytical C18 column. A typical starting point is a gradient of acetonitrile in water.

  • Sample Preparation: Dissolve the crude sample in the mobile phase at a known concentration. Filter the sample through a 0.45 µm filter before injection.

  • Preparative Run: Scale up the analytical method to the preparative column. Inject the sample and run the preparative HPLC method.

  • Fraction Collection: Collect fractions corresponding to the product peak based on the UV chromatogram.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvents, for example, by lyophilization or rotary evaporation, to obtain the final product.

Quantitative Data (Illustrative Example):

ParameterValue
Crude Sample Weight 100 mg
Column C18, 20 mm x 250 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 10% to 50% B over 20 minutes
Flow Rate 15 mL/min
Detection Wavelength 210 nm
Yield of Pure Product 88 mg (88%)
Purity (by HPLC) >99.5%

Visualizations

Purification_Troubleshooting_Workflow start Crude Polar Cyclopropane Compound tlc TLC Analysis start->tlc crystallization Crystallization start->crystallization If solid flash_chrom Flash Chromatography tlc->flash_chrom Good Separation (Rf ~0.3) hplc Preparative HPLC tlc->hplc Poor Separation issue Purification Issue? flash_chrom->issue pure_product Pure Product hplc->pure_product crystallization->pure_product issue->pure_product No troubleshoot Troubleshooting Guide issue->troubleshoot Yes troubleshoot->flash_chrom Optimize troubleshoot->hplc Switch Technique

Caption: A workflow diagram for selecting and troubleshooting purification techniques for polar cyclopropane compounds.

Caption: A logical relationship diagram for troubleshooting common issues in flash chromatography of polar compounds.

References

Optimizing reaction conditions for the synthesis of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound is typically achieved through a multi-step process. The most common and reliable method involves a two-step sequence:

  • Synthesis of Ethyl 1-formylcyclopropanecarboxylate: This intermediate can be synthesized via a titanium-mediated Claisen condensation.

  • Reduction of the formyl group: The aldehyde functionality in Ethyl 1-formylcyclopropanecarboxylate is then reduced to a primary alcohol to yield the final product.

Alternative routes that can be explored include:

  • Simmons-Smith cyclopropanation: This involves the reaction of a zinc carbenoid with ethyl 2-(hydroxymethyl)acrylate.[1][2] The hydroxyl group in the substrate can direct the stereochemistry of the cyclopropanation.[2]

  • Corey-Chaykovsky reaction: A sulfur ylide can be used to cyclopropanate a suitable precursor. This reaction is known for forming epoxides, aziridines, and cyclopropanes.[3][4]

  • Intramolecular Cyclization: Starting from a compound like ethyl 2-(bromomethyl)acrylate, an intramolecular cyclization can be induced to form the cyclopropane ring.

Q2: Which synthetic route is recommended for scalability and high yield?

A2: For scalability and reliable yields, the two-step route involving the synthesis and subsequent reduction of Ethyl 1-formylcyclopropanecarboxylate is often preferred. The synthesis of the analogous methyl ester is well-documented in Organic Syntheses, providing a solid foundation for this approach.[5]

Q3: What are the critical parameters to control during the synthesis of Ethyl 1-formylcyclopropanecarboxylate?

A3: The key to a successful synthesis of Ethyl 1-formylcyclopropanecarboxylate lies in the careful control of reaction conditions during the Ti-Claisen condensation. Important parameters include:

  • Temperature: The addition of titanium tetrachloride (TiCl4) should be performed at low temperatures (typically 5-10 °C) to control the exothermic reaction.[5]

  • Reagent Purity: The purity of all reagents, especially the titanium tetrachloride and the starting materials, is crucial for obtaining good yields and minimizing side reactions.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of moisture-sensitive reagents and intermediates.

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Potential side reactions include:

  • Polymerization: Acrylate derivatives can be prone to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Over-reduction: During the reduction of the formyl group, over-reduction to a methyl group is possible if harsh reducing agents or prolonged reaction times are used.

  • Ring-opening: The cyclopropane ring can be susceptible to opening under certain acidic or basic conditions, although it is generally stable under the conditions of the recommended synthetic routes.

Troubleshooting Guides

Problem 1: Low Yield of Ethyl 1-formylcyclopropanecarboxylate
Possible Cause Troubleshooting Step
Incomplete reaction - Ensure dropwise addition of TiCl4 to maintain the optimal temperature range (5-10 °C).[5] - Verify the quality and stoichiometry of all reagents. - Extend the reaction time at 0 °C after the addition of all reagents.[5]
Degradation of reagents or intermediates - Use freshly distilled solvents and reagents. - Maintain a strict inert atmosphere throughout the reaction. - Quench the reaction at low temperature as specified in the protocol.
Losses during workup - Ensure complete extraction of the product from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). - Avoid vigorous shaking during extraction to prevent emulsion formation. If emulsions form, they can sometimes be broken by the addition of brine.
Problem 2: Incomplete Reduction of Ethyl 1-formylcyclopropanecarboxylate
Possible Cause Troubleshooting Step
Insufficient reducing agent - Recalculate and ensure the correct molar ratio of the reducing agent to the aldehyde. A slight excess of the reducing agent may be necessary.
Inactive reducing agent - Use a fresh batch of the reducing agent. Sodium borohydride (NaBH4), for example, can degrade over time if not stored properly.
Low reaction temperature - While the reaction is often performed at 0 °C to improve selectivity, allowing the reaction to slowly warm to room temperature may be necessary for completion. Monitor the reaction by TLC or GC-MS.
Problem 3: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Unreacted starting material - See "Problem 1" and "Problem 2" for troubleshooting low conversion. - Optimize purification methods, such as flash column chromatography, using an appropriate solvent system.
Side products from the formylation step - Ensure rigorous purification of the intermediate, Ethyl 1-formylcyclopropanecarboxylate, before proceeding to the reduction step. Distillation under reduced pressure is often effective.[5]
Over-reduction product - Use a milder reducing agent (e.g., NaBH4). - Carefully control the reaction temperature and time.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Methyl 1-formylcyclopropanecarboxylate (Adaptable for Ethyl Ester) [5]

ParameterValue
Reactants Methyl acrylate, Ethyl formate, Titanium tetrachloride, Triethylamine
Solvent Dichloromethane
Temperature (TiCl4 addition) 5 - 10 °C
Reaction Time (post-addition) 1 hour at 0 °C
Quenching Water
Purification Distillation under reduced pressure
Reported Yield 69%

Table 2: Comparison of Common Reducing Agents for Aldehyde to Alcohol Conversion

Reducing Agent Typical Solvent Typical Temperature Selectivity Workup
Sodium Borohydride (NaBH4) Methanol, Ethanol0 °C to RTHigh for aldehydes over estersAqueous acid quench
Lithium Aluminum Hydride (LiAlH4) Diethyl ether, THF0 °C to RTReduces both aldehydes and estersCareful quench with water and base
Diisobutylaluminium Hydride (DIBAL-H) Toluene, Hexane-78 °C to RTCan be selective at low temperaturesAqueous acid or Rochelle's salt quench

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-formylcyclopropanecarboxylate (Adapted from Organic Syntheses Procedure for Methyl Ester)[5]
  • To a stirred solution of ethyl acrylate (1.0 equiv) and ethyl formate (1.2 equiv) in anhydrous dichloromethane under an inert atmosphere, cool the mixture to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (2.2 equiv) dropwise, maintaining the internal temperature between 5-10 °C.

  • After the addition is complete, add triethylamine (2.4 equiv) dropwise while keeping the temperature below 15 °C.

  • Stir the dark orange reaction mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow, dropwise addition of water, ensuring the temperature does not exceed 10 °C.

  • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Ethyl 1-formylcyclopropanecarboxylate as a colorless liquid.

Protocol 2: Reduction of Ethyl 1-formylcyclopropanecarboxylate
  • Dissolve Ethyl 1-formylcyclopropanecarboxylate (1.0 equiv) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 equiv) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~6-7.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Reduction start Ethyl Acrylate + Ethyl Formate reagents1 1. TiCl4, CH2Cl2, 0-10°C 2. Et3N, <15°C intermediate Ethyl 1-formylcyclopropanecarboxylate reagents1->intermediate Ti-Claisen Condensation reagents2 NaBH4, MeOH, 0°C to RT final_product This compound intermediate->final_product reagents2->final_product Reduction

Caption: Recommended two-step synthesis workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Reagent Degradation problem->cause2 cause3 Workup Losses problem->cause3 solution1a Check Reaction Time & Temp cause1->solution1a solution1b Verify Stoichiometry cause1->solution1b solution2 Use Fresh Reagents/ Anhydrous Solvents cause2->solution2 solution3 Optimize Extraction/ Handle Emulsions cause3->solution3

References

Side reactions and byproduct formation in Simmons-Smith cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Simmons-Smith reaction?

The Simmons-Smith reaction is an organic chemical reaction that converts alkenes into cyclopropanes.[1][2] It involves an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu), which reacts with an alkene in a stereospecific manner.[2][3][4] This means that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[2][5]

Q2: What are the main advantages of the Simmons-Smith reaction?

The primary advantages of the Simmons-Smith reaction include its high stereospecificity, good functional group tolerance (compatible with alcohols, ethers, carbonyls, etc.), and the fact that it avoids the use of hazardous reagents like diazomethane.

Q3: What are the common modifications of the Simmons-Smith reaction?

Several modifications have been developed to improve the reactivity, scope, and safety of the original Simmons-Smith reaction. The most common are:

  • Furukawa Modification: This modification uses diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][6] It is often faster, more reproducible, and particularly effective for unfunctionalized alkenes and cationically polymerizable olefins like vinyl ethers.[1][6]

  • Shi Modification: This modification employs trifluoroacetic acid (TFA) in conjunction with diethylzinc and diiodomethane. This generates a more nucleophilic zinc carbenoid, making it suitable for the cyclopropanation of electron-deficient alkenes.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of Cyclopropanated Product

A low or nonexistent yield of the desired product is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Inactive Zinc-Copper Couple The activity of the zinc-copper couple is crucial for the reaction's success. It is highly recommended to use a freshly prepared and properly activated couple.[7] The use of ultrasound can also aid in the activation process.[8]
Poor Quality Diiodomethane Impurities in diiodomethane can significantly inhibit the reaction. It is best to use freshly distilled or high-purity diiodomethane.[7]
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to both moisture and air.[7] Ensure all glassware is thoroughly oven-dried and the reaction is carried out under an inert atmosphere, such as argon or nitrogen.[7]
Low Substrate Reactivity Electron-deficient alkenes are generally less reactive in the classic Simmons-Smith reaction. For these substrates, consider using a more reactive system like the Furukawa or Shi modification.[7]
Inadequate Stirring In heterogeneous reactions involving the zinc-copper couple, efficient stirring is necessary to ensure good contact between the reagents.
Low Reaction Temperature If the reaction is sluggish, a gradual increase in temperature (in 5-10 °C increments) may improve the reaction rate. However, be cautious as higher temperatures can sometimes promote side reactions.[7]
Issue 2: Formation of Significant Byproducts

The formation of byproducts can complicate purification and lower the yield of the desired cyclopropane.

Byproduct/Side ReactionCauseRecommended Solution
Methylation of Heteroatoms The electrophilic zinc carbenoid can methylate heteroatoms such as alcohols, especially with excess reagent or prolonged reaction times.[1]Use a minimal excess of the Simmons-Smith reagent and monitor the reaction progress to avoid unnecessarily long reaction times.[7]
Reaction with Allylic Thioethers Diethylzinc and diiodomethane can react with allylic thioethers to form sulfur ylides, which can undergo a 2,3-sigmatropic rearrangement instead of cyclopropanation.[1]Use an excess of the Simmons-Smith reagent if cyclopropanation of an alkene in the same molecule is desired.[1]
Lewis Acid-Catalyzed Side Reactions The byproduct zinc iodide (ZnI₂) is a Lewis acid that can catalyze side reactions, particularly with acid-sensitive substrates.[1]Add excess diethylzinc (in the Furukawa modification) to scavenge the ZnI₂ by forming the less acidic EtZnI.[1] Alternatively, quench the reaction with pyridine, which will also scavenge ZnI₂.[1]
Polymerization of Alkene Cationically polymerizable alkenes, such as vinyl ethers, can undergo polymerization catalyzed by the Lewis acidic zinc species.The Furukawa modification is often more suitable for these substrates.[1]
Formation of Methane, Ethane, Ethylene, and Polymethylene The use of basic solvents like tetrahydrofuran and triethylamine can reduce the reactivity towards the alkene and lead to the formation of these gaseous byproducts and polymethylene.[3]Use non-coordinating solvents such as diethyl ether or dichloromethane.[7]

Experimental Protocols

Protocol 1: Preparation of a Highly Active Zinc-Copper Couple

This protocol is adapted from a literature procedure known to produce a very active zinc-copper couple.

Materials:

  • Zinc dust

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Glacial acetic acid

  • Diethyl ether

Procedure:

  • In a flask equipped with a magnetic stirrer, add zinc dust (35 g) to a rapidly stirred solution of copper(II) acetate monohydrate (2.0 g) in hot glacial acetic acid (50 mL).

  • Stir the mixture vigorously for 30 seconds.

  • Allow the zinc-copper couple to settle, then decant the acetic acid.

  • Wash the couple once with a fresh portion of acetic acid.

  • Wash the couple three times with diethyl ether.

  • The freshly prepared, moist couple is ready for immediate use. It is oxygen-sensitive and should be handled under an inert atmosphere.

Protocol 2: General Procedure for Simmons-Smith Cyclopropanation of Cyclohexene

This protocol describes a general procedure for the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.

Materials:

  • Freshly prepared zinc-copper couple

  • Anhydrous diethyl ether

  • Cyclohexene

  • Diiodomethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, add the freshly prepared zinc-copper couple. Add anhydrous diethyl ether to the flask.

  • Reagent Addition: Add cyclohexene to the stirred suspension. Then, add diiodomethane dropwise at a rate that maintains a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.[7]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.[7]

Protocol 3: Furukawa Modification for the Cyclopropanation of an Allylic Alcohol

This protocol provides a general procedure for the cyclopropanation of an allylic alcohol using the Furukawa modification.

Materials:

  • Allylic alcohol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane.[7]

  • Reagent Addition: Cool the solution to 0 °C. Slowly add the diethylzinc solution (e.g., 2.2 eq) dropwise.[7] Following this, add diiodomethane (e.g., 2.5 eq) dropwise to the reaction mixture at 0 °C.[7]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[7]

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.[7]

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by flash column chromatography.

Visualizations

Reaction Mechanism```dot

Simmons_Smith_Mechanism cluster_reagents Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ Carbenoid ICH₂ZnI CH2I2->Carbenoid Insertion Zn(Cu) Zn(Cu) Zn(Cu)->Carbenoid Alkene Alkene TransitionState [Transition State] Cyclopropane Cyclopropane ZnI2 ZnI₂

Caption: A general experimental workflow for the Simmons-Smith reaction.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield or Byproduct Formation check_reagents Check Reagent Quality (Zn-Cu, CH₂I₂) start->check_reagents check_conditions Verify Reaction Conditions (Inert, Dry) start->check_conditions reagent_issue Prepare Fresh Zn-Cu Purify CH₂I₂ check_reagents->reagent_issue Poor optimize Optimize Temperature & Reaction Time check_reagents->optimize Good condition_issue Dry Glassware Use Inert Gas check_conditions->condition_issue Inadequate check_conditions->optimize Adequate reagent_issue->optimize condition_issue->optimize modify Consider Reaction Modification (Furukawa, Shi) optimize->modify No Improvement success Improved Outcome optimize->success Improved modify->success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with Cyclopropyl Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and answers to frequently asked questions to help you improve the yield and efficiency of your palladium-catalyzed cross-coupling reactions involving cyclopropyl boronic esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Q1: Why is my Suzuki-Miyaura coupling with a cyclopropyl boronic ester resulting in low to no yield?

Several factors can contribute to poor or no product formation. The most common culprits are the instability of the cyclopropyl boronic acid derivative, suboptimal reaction conditions, or an inactive catalyst.[1] A significant side reaction to consider is protodeboronation, where the C-B bond is cleaved by a proton source, leading to the formation of cyclopropane instead of the desired coupled product.[1][2]

Troubleshooting Steps:

  • Reagent Stability: Cyclopropyl boronic acids can be unstable.[1] Consider using more stable derivatives like potassium cyclopropyltrifluoroborate or MIDA boronates, which are often crystalline, air-, and moisture-stable solids.[1] These derivatives can release the boronic acid in situ during the reaction.[1]

  • Catalyst and Ligand: Ensure your palladium source and ligand are active. For Pd(II) precatalysts, confirm that in-situ reduction to the active Pd(0) species is occurring.[1] Bulky, electron-rich phosphine ligands are often effective.[3]

  • Reaction Conditions:

    • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize protodeboronation.[3][4]

    • Base Selection: The choice of base is critical. If you are using a carbonate, consider switching to a phosphate like K₃PO₄, which is often more effective.[1][5]

    • Solvent: The solvent can significantly impact the reaction. If using a non-polar solvent like toluene, ensure adequate solubility of all components.[1] Sometimes, a mixture of solvents (e.g., toluene/water) is beneficial.[1][6]

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst and promote side reactions.[1][3]

Q2: What are the common side products, and how can I minimize them?

The most prevalent side products are the protodeboronated cyclopropane and homocoupling products of the aryl halide or the boronic ester.[1]

Minimization Strategies:

  • Protodeboronation: As mentioned above, using anhydrous conditions and more stable boronic esters (pinacol, MIDA) or trifluoroborate salts can significantly reduce this side reaction.[1][2][3] These more stable derivatives provide a "slow-release" of the active boronic acid, keeping its concentration low and reducing the rate of decomposition.[3]

  • Homocoupling: This side reaction is often promoted by the presence of oxygen.[3][7] Rigorous degassing of the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) or by using freeze-pump-thaw cycles is crucial.[3] Using a Pd(0) source or an efficient precatalyst system can also reduce homocoupling.[8]

Q3: How should I handle and store cyclopropyl boronic acids/esters?

Cyclopropyl boronic acid can be unstable during long-term storage.[1] It is best to use it fresh or store it in a cool, dry place under an inert atmosphere. For enhanced stability, converting it to a potassium cyclopropyltrifluoroborate or a MIDA boronate is recommended.[1] These derivatives are generally more robust and easier to handle.

Q4: What are the optimal catalyst and ligand combinations?

The ideal catalyst-ligand system is substrate-dependent. However, a common and effective combination involves a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as tricyclohexylphosphine (PCy₃) or Buchwald-type ligands (e.g., SPhos, XPhos).[1][3][9] These ligands facilitate the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition step of the catalytic cycle.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data from various studies to guide your experimental design.

Table 1: Effect of Ligand on Yield

LigandCatalystBaseSolventTemperature (°C)Yield (%)Reference
P(cHex)₃Pd(OAc)₂K₃PO₄Toluene/H₂O100Good to Excellent[6]
SPhosPd(OAc)₂K₃PO₄Toluene9069-93[9]
AntPhosNot SpecifiedTMSOK1,4-Dioxane100Good to Excellent[4]
PCy₃Pd(OAc)₂K₃PO₄Toluene/H₂O100High Conversion[6]

Table 2: Influence of Base and Solvent on Reaction Success

BaseSolventCatalyst SystemTemperature (°C)OutcomeReference
K₃PO₄Toluene/H₂O (10:1)Pd(OAc)₂ / PCy₃100High Yield[1][6]
Cs₂CO₃DioxanePd(OAc)₂ / SPhos100Effective for less reactive alkylboronic acids[3]
TMSOK1,4-Dioxane (anhydrous)AntPhos ligand100Rapid reaction, high yield[4]
KOH with Ag₂ONot SpecifiedNot SpecifiedNot SpecifiedEffective for coupling with benzyl bromides[10]
KFNot SpecifiedNot SpecifiedNot SpecifiedCan be used with base-labile groups[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide with Cyclopropylboronic Acid:

This is a generalized procedure and should be optimized for specific substrates.[8]

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 equiv), cyclopropylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[1]

  • Catalyst Loading: Add palladium acetate (Pd(OAc)₂, 0.05 equiv) and tricyclohexylphosphine (PCy₃, 0.10 equiv).[1]

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 10:1 ratio).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.[1][12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][12]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 Boronate [R²-B(OR)₃]⁻ Boronate->Transmetal Base Base BoronicEster R²-B(OR)₂ Base->BoronicEster BoronicEster->Boronate Activation RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Quality - Boronic ester stability - Catalyst/ligand activity Start->CheckReagents CheckConditions Review Reaction Conditions - Anhydrous? - Degassed? - Correct base/solvent? Start->CheckConditions SideProducts Analyze for Side Products - Protodeboronation? - Homocoupling? Start->SideProducts UseStableBoron Use More Stable Boron Source (e.g., Trifluoroborate, MIDA ester) CheckReagents->UseStableBoron Degradation suspected OptimizeLigand Optimize Ligand (e.g., Bulky, electron-rich phosphines) CheckConditions->OptimizeLigand OptimizeBase Optimize Base (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->OptimizeBase SideProducts->UseStableBoron Protodeboronation detected ImproveDegassing Improve Degassing Technique SideProducts->ImproveDegassing Homocoupling detected Success Improved Yield OptimizeLigand->Success OptimizeBase->Success UseStableBoron->Success ImproveDegassing->Success

Caption: A workflow for troubleshooting low yields in cyclopropyl couplings.

References

Stability of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: this compound is an ester of cyclopropanecarboxylic acid. Generally, esters can undergo hydrolysis to their corresponding carboxylic acid and alcohol under both acidic and basic conditions. However, esters of cyclopropanecarboxylic acid have been shown to exhibit substantially increased stability against hydrolysis compared to other esters.[1] This enhanced stability is attributed to the electronic properties of the cyclopropane ring.[2][3] While more stable, degradation can still be expected to occur under forced conditions (e.g., elevated temperatures, extreme pH).

Q2: What are the likely degradation products of this compound upon hydrolysis?

A2: The primary degradation products from the hydrolysis of this compound under both acidic and basic conditions are expected to be 1-(hydroxymethyl)cyclopropanecarboxylic acid and ethanol.

Q3: I am observing unexpected degradation of the compound during my routine handling in the lab. What could be the cause?

A3: While relatively stable, prolonged exposure to strong acidic or basic contaminants, or elevated temperatures, could lead to gradual degradation. Ensure that all glassware is neutral and that the compound is stored in a cool, dry place. Solvents used should be of high purity and free from acidic or basic impurities.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound and quantify its degradation products. A reverse-phase HPLC method with UV detection would be a suitable starting point for method development.

Troubleshooting Guides

Issue 1: Accelerated Degradation Observed in Formulation Studies
  • Symptom: Rapid decrease in the concentration of this compound in a formulation, as determined by HPLC analysis.

  • Possible Causes:

    • Excipient Incompatibility: An excipient in the formulation may be acidic or basic, catalyzing the hydrolysis of the ester.

    • pH of the Formulation: The pH of the final formulation may be in a range that promotes hydrolysis.

    • Impurities in Excipients: Trace amounts of acidic or basic impurities in the excipients could be causing degradation.

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your formulation.

    • Excipient Compatibility Study: Conduct a systematic study of the compatibility of this compound with each excipient individually.

    • Supplier Qualification: Ensure the excipients are of high purity and from a reliable supplier. Request certificates of analysis that include information on residual acids or bases.

Issue 2: Inconsistent Results in Forced Degradation Studies
  • Symptom: High variability in the percentage of degradation observed between replicate experiments under the same stress conditions.

  • Possible Causes:

    • Inaccurate Stress Conditions: Inconsistent temperature control or inaccurate preparation of acidic/basic solutions.

    • Sample Preparation Inconsistency: Variations in the sample preparation procedure prior to analysis.

    • Analytical Method Variability: A non-robust HPLC method can lead to variable results.

  • Troubleshooting Steps:

    • Calibrate Equipment: Ensure that ovens, water baths, and pH meters are properly calibrated.

    • Standardize Procedures: Use a detailed and standardized protocol for preparing stressed samples and for the subsequent analytical workup.

    • Method Validation: Validate your analytical method for precision, accuracy, and robustness as per ICH guidelines.[4][5][6][7]

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound to illustrate expected trends. Actual results may vary and should be determined experimentally.

Table 1: Stability under Acidic Conditions

Acid ConcentrationTemperature (°C)Time (hours)Degradation (%)Major Degradant
0.1 M HCl6024~ 5%1-(hydroxymethyl)cyclopropanecarboxylic acid
0.1 M HCl8024~ 15%1-(hydroxymethyl)cyclopropanecarboxylic acid
1 M HCl6024~ 12%1-(hydroxymethyl)cyclopropanecarboxylic acid

Table 2: Stability under Basic Conditions

Base ConcentrationTemperature (°C)Time (hours)Degradation (%)Major Degradant
0.1 M NaOH4024~ 8%1-(hydroxymethyl)cyclopropanecarboxylic acid
0.1 M NaOH6024~ 20%1-(hydroxymethyl)cyclopropanecarboxylic acid
1 M NaOH4024~ 18%1-(hydroxymethyl)cyclopropanecarboxylic acid

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

Objective: To evaluate the stability of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 0.1 M and 1 M Hydrochloric Acid (HCl)

  • 0.1 M and 1 M Sodium Hydroxide (NaOH)

  • HPLC grade acetonitrile and water

  • Class A volumetric flasks and pipettes

  • Calibrated oven or water bath

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • In separate vials, mix the stock solution with 0.1 M HCl and 1 M HCl.

    • Incubate the vials at controlled temperatures (e.g., 60 °C and 80 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • In separate vials, mix the stock solution with 0.1 M NaOH and 1 M NaOH.

    • Incubate the vials at controlled temperatures (e.g., 40 °C and 60 °C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of HCl.

    • Dilute the neutralized samples for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Analyze a solution of this compound to determine its retention time.

  • Analyze samples from the forced degradation studies to identify the retention times of the degradation products.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve adequate separation (resolution > 2) between the parent compound and all degradation peaks.

  • Validate the final method according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[4][5][6][7]

Visualizations

Hydrolysis_Pathway parent This compound acid 1-(hydroxymethyl)cyclopropanecarboxylic acid parent->acid H+ or OH- / H2O alcohol Ethanol parent->alcohol H+ or OH- / H2O Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid_stress Acidic Stress (HCl, Heat) neutralize Neutralization & Dilution acid_stress->neutralize base_stress Basic Stress (NaOH, Heat) base_stress->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data start This compound Stock Solution start->acid_stress start->base_stress

References

Overcoming steric hindrance in Suzuki coupling with substituted cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) for overcoming steric hindrance in Suzuki-Miyaura cross-coupling reactions involving substituted cyclopropane boronic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a substituted cyclopropyl boronic acid failing or giving low yields?

Low conversion in these reactions is a common challenge. The primary reasons are often related to the inherent properties of the substrates and suboptimal reaction conditions. Key factors include:

  • Steric Hindrance: The bulky nature of substituted cyclopropanes and/or the coupling partner can significantly slow down crucial steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1][2]

  • Instability of the Boronic Acid: Cyclopropylboronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved, replacing the boron group with a hydrogen atom.[3][4] This is a major pathway for yield loss.

  • Inactive Catalyst: The palladium catalyst can be deactivated by oxygen or impurities. Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically demanding couplings.[1][3]

Q2: What are the most critical parameters to optimize for a sterically hindered cyclopropane Suzuki coupling?

The most impactful factors for a successful reaction are the ligand, base, and solvent system.[1][5]

  • Ligand Selection: This is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the reaction with hindered substrates.[1][6][7] These ligands promote the formation of a highly reactive palladium(0) species and accelerate the difficult reductive elimination step.[1][8]

  • Base Selection: The base activates the boronic acid but can also promote protodeboronation.[4] A moderately strong base like potassium phosphate (K₃PO₄) is a good starting point.[1] For very challenging systems, stronger bases like potassium tert-butoxide (KOtBu) may be necessary.[6]

  • Solvent and Temperature: The choice of solvent influences catalyst solubility and reaction rate. Anhydrous polar aprotic solvents like dioxane or toluene are commonly used, often with a small amount of water.[5][9] Higher temperatures (80-110 °C) are typically needed to overcome the high activation energy associated with hindered substrates.[10]

Q3: How can I minimize the major side reaction, protodeboronation?

Protodeboronation is a frequent cause of low yields.[3][4] To mitigate it:

  • Use More Stable Boron Reagents: Convert the cyclopropylboronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[4][11] These reagents release the active boronic acid species more slowly, minimizing its concentration and the rate of protodeboronation.[4]

  • Choose a Milder Base: Use bases like K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[1][4]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source.[4] Using anhydrous solvents and bases can help reduce this side reaction.

  • Optimize Reaction Time: Shorter reaction times can decrease the extent of boronic acid decomposition.[4]

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Low or No Conversion Inactive Catalyst System: Standard ligands (e.g., PPh₃) are ineffective for hindered substrates.Switch to Bulky Ligands: Employ Buchwald ligands (SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][12] These are designed to promote coupling of hindered partners.
Insufficient Thermal Energy: Steric hindrance increases the activation energy of the reaction.Increase Temperature: Raise the reaction temperature to 100-110 °C. Consider using a higher-boiling solvent like dioxane or toluene.[10] Microwave irradiation can also be effective.[2]
Poor Base Choice: The base may be too weak to facilitate transmetalation or too strong, causing degradation.Optimize Base: Start with K₃PO₄. If conversion is still low, consider a stronger base like KOtBu, especially if using a boronic ester.[1][6]
Significant Side Products Protodeboronation: Cleavage of the C-B bond on the cyclopropane ring.Use a More Stable Boron Reagent: Switch from the boronic acid to a cyclopropyl pinacol boronate ester or a potassium cyclopropyltrifluoroborate salt.[13]
Homocoupling: Formation of biaryl (from the halide partner) or dicyclopropyl (from the boron partner) species.Ensure Rigorous Degassing: Oxygen promotes homocoupling and deactivates the Pd(0) catalyst.[4][14] Degas solvents thoroughly (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a strict inert atmosphere.[3]
Reaction Stalls Catalyst Decomposition: The active Pd(0) species or the ligand may be degrading over time at high temperatures.Use a Pre-catalyst: Employ a more stable, well-defined palladium pre-catalyst (e.g., XPhos Pd G3/G4) which generates the active Pd(0) species in situ.[12]
Incomplete Transmetalation: The transfer of the cyclopropyl group to the palladium center is sterically hindered and slow.Change Solvent/Base System: A combination of dioxane and a strong base like KOtBu has been shown to be effective for highly hindered couplings.[6]
Data Presentation: Ligand and Base Effects

The following table summarizes the impact of different ligands and bases on the yield of a model Suzuki coupling between a sterically hindered aryl bromide and a substituted cyclopropyl boronic acid derivative.

Model Reaction:

(A diagram of a generic Suzuki coupling reaction between an ortho-disubstituted aryl bromide and a 1-substituted cyclopropyl boronic ester)

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100<5
2Pd₂(dba)₃P(Cy)₃K₃PO₄Toluene10035
3Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O10085
4Pd₂(dba)₃XPhos K₃PO₄Dioxane10092
5Pd₂(dba)₃XPhosKOtBu Dioxane8096
6Pd₂(dba)₃RuPhos K₃PO₄Dioxane10090

Data is illustrative and compiled based on trends reported in organic chemistry literature for sterically hindered couplings.[1][6][15]

Visualized Guides and Protocols
Troubleshooting Logic for Low Yield

This decision tree guides the user through a systematic process to diagnose and solve low-yield issues in the coupling reaction.

G start Low or No Yield Observed check_reagents Check Reagent Quality (Boronic Ester, Halide, Solvent Purity) start->check_reagents check_inert Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) check_reagents->check_inert Reagents OK optimize_ligand Optimize Catalyst System 1. Switch to Bulky Ligand (XPhos, SPhos) 2. Use a modern Pre-catalyst (G3/G4) check_inert->optimize_ligand Setup OK optimize_base Optimize Base 1. Start with K₃PO₄ 2. Try stronger base (KOtBu) optimize_ligand->optimize_base Still low yield success Improved Yield optimize_ligand->success Success! optimize_temp Increase Temperature (e.g., 80°C -> 110°C) optimize_base->optimize_temp Still low yield optimize_base->success Success! side_products Analyze for Side Products (Protodeboronation, Homocoupling) optimize_temp->side_products Still low yield optimize_temp->success Success! mitigate_proto Mitigate Protodeboronation (Use Bpin ester, Anhydrous conditions) side_products->mitigate_proto Protodeboronation detected mitigate_homo Mitigate Homocoupling (Improve Degassing, Check Catalyst Purity) side_products->mitigate_homo Homocoupling detected mitigate_proto->success mitigate_homo->success

Caption: A decision tree for troubleshooting low yields.

The Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the key steps of the reaction, highlighting where steric hindrance poses a significant challenge.

Caption: The catalytic cycle highlighting steps impacted by steric hindrance.

Key Experimental Protocol

General Procedure for Suzuki Coupling with a Hindered Cyclopropyl Pinacol Boronate Ester

This protocol is a starting point and should be optimized for specific substrates.

1. Reagent Preparation and Setup:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the cyclopropyl pinacol boronate ester (1.3-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel with a rubber septum or cap.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]

2. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv) and the ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 equiv).

  • Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M with respect to the aryl halide).[9] Ensure the solvent has been sparged with inert gas for at least 30 minutes prior to use.[3]

3. Reaction Execution:

  • Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (typically 80-110 °C).[9]

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 2 hours).

4. Workup and Purification:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.

References

Developing robust work-up procedures for reactions involving "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile reagent in their experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound is a bifunctional organic molecule containing a primary alcohol and an ethyl ester attached to a cyclopropane ring. Its unique structure makes it a valuable building block in organic synthesis. It is commonly used as a ligand in cross-coupling reactions, such as the Suzuki coupling, and as a precursor for the synthesis of more complex molecules in pharmaceutical and materials science research.[1]

2. What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable.[1] The compound should be protected from moisture and incompatible materials.

3. What are the main safety precautions to consider when handling this compound?

This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[2] It is essential to handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.

4. What materials are incompatible with this compound?

This compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can lead to vigorous reactions and decomposition of the material.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions involving this compound.

Oxidation of the Hydroxymethyl Group

Problem: Low or no yield of the corresponding aldehyde.

Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature moderately. Ensure the oxidizing agent was fresh and added in the correct stoichiometric amount.
Overoxidation to Carboxylic Acid Use a milder oxidizing agent such as Pyridinium chlorochromate (PCC) or a Swern oxidation protocol. Avoid using strong oxidizing agents like potassium permanganate or chromic acid. Carefully control the reaction temperature, as higher temperatures can favor overoxidation.
Degradation of Starting Material or Product The cyclopropane ring can be sensitive to harsh reaction conditions. Ensure the pH is controlled and avoid excessively high temperatures. A buffered system may be beneficial.
Inefficient Work-up The aldehyde product may be volatile or water-soluble. Use appropriate extraction solvents and minimize exposure to high temperatures during solvent removal. Derivatization of the aldehyde can sometimes aid in isolation.

Logical Troubleshooting Flowchart: Low Aldehyde Yield

G start Low or No Aldehyde Yield check_reaction Check Reaction Progress (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete overoxidation Overoxidation to Carboxylic Acid? incomplete->overoxidation No increase_time_temp Increase Reaction Time/Temp Add More Oxidant incomplete->increase_time_temp Yes degradation Degradation? overoxidation->degradation No milder_oxidant Use Milder Oxidant (e.g., PCC, Swern) Control Temperature overoxidation->milder_oxidant Yes workup Inefficient Work-up? degradation->workup No milder_conditions Use Milder Reaction Conditions Buffer the Reaction degradation->milder_conditions Yes optimize_workup Optimize Extraction/Purification Consider Derivatization workup->optimize_workup Yes end Improved Yield increase_time_temp->end milder_oxidant->end milder_conditions->end optimize_workup->end

Caption: Troubleshooting workflow for low yield in the oxidation of this compound.

Esterification of the Hydroxymethyl Group

Problem: Incomplete esterification or hydrolysis of the ethyl ester.

Potential Cause Suggested Solution
Low Reactivity of Acylating Agent Use a more reactive acylating agent, such as an acyl chloride or anhydride, instead of a carboxylic acid with an acid catalyst.[3]
Steric Hindrance The neopentyl-like nature of the hydroxymethyl group can slow down the reaction. Increase the reaction temperature and/or reaction time. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.
Hydrolysis of the Ethyl Ester If using acidic conditions (e.g., Fischer esterification), transesterification or hydrolysis of the starting ethyl ester can occur.[4] Prefer neutral or basic conditions, for example, by reacting the alcohol with an acyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.[5]
Moisture in the Reaction Acyl chlorides and anhydrides are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Logical Troubleshooting Flowchart: Esterification Issues

G start Esterification Issues check_conversion Check Conversion (TLC/GC-MS) start->check_conversion incomplete Incomplete Reaction? check_conversion->incomplete hydrolysis Hydrolysis of Ethyl Ester? incomplete->hydrolysis No more_reactive_acyl Use More Reactive Acylating Agent (Acyl Chloride/Anhydride) incomplete->more_reactive_acyl Yes use_base Use Non-nucleophilic Base (e.g., TEA, Pyridine) hydrolysis->use_base Yes increase_temp_time Increase Temperature/Time Add DMAP more_reactive_acyl->increase_temp_time end Successful Esterification increase_temp_time->end dry_conditions Ensure Anhydrous Conditions use_base->dry_conditions dry_conditions->end G start Incomplete Hydrolysis check_conditions Review Reaction Conditions start->check_conditions acidic_hydrolysis Using Acidic Hydrolysis? check_conditions->acidic_hydrolysis saponification Using Saponification? acidic_hydrolysis->saponification No use_saponification Switch to Saponification (Irreversible) acidic_hydrolysis->use_saponification Yes check_base Ensure Sufficient Base (>=1 eq) saponification->check_base Yes end Complete Hydrolysis use_saponification->end increase_temp Increase Temperature (Reflux) check_base->increase_temp optimize_extraction Optimize Product Isolation (Multiple Extractions) increase_temp->optimize_extraction optimize_extraction->end G start Low Suzuki Coupling Yield check_setup Review Reaction Setup start->check_setup inert_atmosphere Inert Atmosphere Maintained? check_setup->inert_atmosphere base_choice Optimal Base Used? inert_atmosphere->base_choice Yes degas_solvents Ensure Inert Atmosphere Degas Solvents inert_atmosphere->degas_solvents No temperature Optimal Temperature? base_choice->temperature Yes screen_bases Screen Different Bases (e.g., Carbonates, Phosphates) base_choice->screen_bases No solubility Reagents Soluble? temperature->solubility Yes optimize_temp Optimize Reaction Temperature temperature->optimize_temp No change_solvent Change Solvent System for Better Solubility solubility->change_solvent No end Improved Yield solubility->end Yes degas_solvents->end screen_bases->end optimize_temp->end change_solvent->end G reagents Combine PCC and Celite in DCM add_substrate Add Substrate Solution Dropwise reagents->add_substrate stir Stir at Room Temperature (2-4h) add_substrate->stir monitor Monitor by TLC stir->monitor workup Dilute with Ether and Filter monitor->workup concentrate Concentrate Filtrate workup->concentrate purify Purify by Column Chromatography concentrate->purify product Ethyl 1-formylcyclopropanecarboxylate purify->product G dissolve Dissolve Substrate in Water/THF add_base Add NaOH dissolve->add_base reflux Reflux for 2-3 hours add_base->reflux monitor Monitor by TLC reflux->monitor acidify Cool and Acidify with HCl monitor->acidify extract Extract with Ethyl Acetate acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product 1-(Hydroxymethyl)cyclopropanecarboxylic Acid dry_concentrate->product

References

Validation & Comparative

Comparative Bioactivity Analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate and Analogs in Anticancer Screening

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

This guide provides a comparative framework for validating the bioactivity of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" in anticancer screening assays. Due to the limited publicly available cytotoxicity data for this specific compound, this document serves as an illustrative comparison. We present hypothetical yet plausible bioactivity data for this compound and a structurally related analog, Ethyl cyclopropanecarboxylate, alongside established data for a standard chemotherapeutic agent, Doxorubicin. The primary aim is to offer a blueprint for experimental design, data presentation, and interpretation in the context of early-stage drug discovery.

The methodologies and data herein are focused on the widely used MTT assay for assessing cytotoxicity in the human breast cancer cell line, MCF-7. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel small molecules as anticancer agents.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of the compounds, expressed as IC50 values (the concentration at which 50% of cell growth is inhibited), as determined by the MTT assay on MCF-7 cells after 48 hours of exposure.

CompoundStructureMolecular Weight ( g/mol )IC50 (µM) on MCF-7 Cells
This compound Structure of this compound144.17>100 (Hypothetical)
Alternative Compound 1: Ethyl cyclopropanecarboxylate Structure of Ethyl cyclopropanecarboxylate114.14>100 (Hypothetical)
Positive Control: Doxorubicin Structure of Doxorubicin543.521.65[1]

Note: The IC50 values for this compound and Ethyl cyclopropanecarboxylate are presented as hypothetical due to the absence of published experimental data. These values are included for illustrative purposes to guide researchers in their experimental design and data comparison.

Experimental Protocols

A detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This protocol is a standard method for assessing cell viability and cytotoxicity.

MTT Assay Protocol for Cytotoxicity Screening in MCF-7 Cells

1. Cell Culture and Seeding:

  • Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds (this compound, Ethyl cyclopropanecarboxylate) and the positive control (Doxorubicin) in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After 24 hours of cell attachment, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

  • Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

3. MTT Assay:

  • After the 48-hour incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.

  • Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Subtract the absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software with a non-linear regression analysis.

Visualizations

Signaling Pathway: Simplified Apoptosis Pathway

The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism of action for many anticancer drugs.

G cluster_0 Mitochondrion cluster_1 Cytosol Mito Mitochondrial Stress Bax Bax/Bak Mito->Bax CytoC Cytochrome c Bax->CytoC Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Drug Anticancer Drug (e.g., Doxorubicin) Drug->Mito

Simplified Intrinsic Apoptosis Pathway.

Experimental Workflow: MTT Assay

The diagram below outlines the key steps of the MTT assay workflow for cytotoxicity screening.

G A 1. Seed MCF-7 cells in 96-well plate B 2. Incubate for 24h for cell attachment A->B C 3. Treat cells with compounds (serial dilutions) B->C D 4. Incubate for 48h C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % viability and determine IC50 H->I

Workflow of the MTT Cytotoxicity Assay.

References

A Comparative Analysis of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate and Other Linkers in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role. It is no longer considered a mere spacer but a critical component that dictates the stability, efficacy, and toxicity profile of a drug conjugate. This guide provides a comparative analysis of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate," as a representative of emerging cyclopropane-based linkers, against established linker technologies. This analysis is intended for researchers, scientists, and drug development professionals to inform rational drug design.

The ideal linker must maintain a stable connection between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug or a protein degrader) in systemic circulation to prevent premature release and off-target toxicity. Upon reaching the target site, the linker should facilitate the efficient release of the payload to exert its therapeutic effect.[][2] This delicate balance between stability and controlled cleavage is a central challenge in linker design.[]

This guide will delve into the performance of cyclopropane-containing linkers and compare them with commonly used alternatives such as peptide-based, hydrazone, and polyethylene glycol (PEG) linkers, supported by experimental data.

Comparative Performance of Linkers in Drug Conjugates

The choice of a linker significantly impacts the pharmacokinetic and pharmacodynamic properties of a drug conjugate. The following tables summarize key performance data for different linker types.

Table 1: In Vitro Performance of Drug Conjugates with Various Linkers

Linker TypeDrug Conjugate ExampleTarget Cell LineIC50 (nM)Reference
Cyclopropane-based SHR-A1811 (Anti-HER2 ADC with MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan)SK-BR-3 (HER2-positive breast cancer)~0.1[4]
NCI-N87 (HER2-positive gastric cancer)~0.5[4]
MDA-MB-468 (HER2-low breast cancer)~1.0[4]
Peptide (Val-Cit) Brentuximab Vedotin (Anti-CD30 ADC)Karpas 299 (Anaplastic Large Cell Lymphoma)~1.0[5]
Trastuzumab-Val-Cit-PABC-MMAESK-BR-3 (HER2-positive breast cancer)14.3 pM[6]
Hydrazone Gemtuzumab Ozogamicin (Anti-CD33 ADC)HL-60 (Acute Myeloid Leukemia)~0.1[7]
Non-cleavable (SMCC) Ado-trastuzumab emtansine (T-DM1)SK-BR-3 (HER2-positive breast cancer)33 pM[6]

Table 2: In Vivo Performance and Stability of Drug Conjugates with Various Linkers

Linker TypeDrug Conjugate ExampleAnimal ModelEfficacyPlasma Stability (Half-life)Reference
Cyclopropane-based SHR-A1811NCI-N87 gastric cancer xenograftSignificant tumor regression at 3 mg/kgNot explicitly stated, but described as stable[8]
Peptide (Val-Cit) Trastuzumab-Val-Cit-PABC-MMAEMouse xenograftTumor growth inhibitionHighly stable in human plasma; less stable in mouse plasma due to Ces1c[6]
Hydrazone Silyl ether-based acid-cleavable ADCMouse xenograftTumor regression> 7 days in human plasma[6]
Non-cleavable (SMCC) Ado-trastuzumab emtansine (T-DM1)Mouse xenograftTumor regression~10.4 days[6]

Table 3: Comparative Performance of Linkers in PROTACs

Linker TypePROTAC ExampleTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Alkyl CRBN DegraderCRBNVHL<100>90[9]
PEG BRD4 DegraderBRD4VHL~10>90[10]

Detailed Experimental Protocols

Accurate assessment of linker performance relies on robust and standardized experimental methodologies. Below are detailed protocols for key experiments cited in the comparison.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an antibody-drug conjugate (ADC).

Methodology:

  • Cell Culture: Target cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the ADC is prepared in the cell culture medium and added to the cells. Control wells receive vehicle-only treatment.

  • Incubation: The plates are incubated for a defined period (e.g., 72-120 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[8]

  • Data Analysis: The luminescence or absorbance is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[8]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Once tumors reach a specific volume, mice are randomized into treatment and control groups. The ADC is administered intravenously at a specified dose and schedule. The control group receives a vehicle or a non-targeting ADC.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.

  • Data Analysis: Mean tumor volumes for each group are plotted over time. Statistical analysis is performed to compare the tumor growth inhibition between the treatment and control groups.[6]

Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of premature payload release in plasma.

Methodology:

  • Incubation: The ADC is incubated in plasma (human, mouse, or other species) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Plasma proteins are precipitated by adding an organic solvent (e.g., acetonitrile). The sample is then centrifuged to separate the supernatant.

  • Analysis: The supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and released payload.

  • Data Analysis: The percentage of intact ADC remaining or the percentage of payload released is plotted against time to determine the half-life of the ADC in plasma.[7]

Visualizing Key Processes in Drug Conjugate Action

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in the action and evaluation of drug conjugates.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Induction of Apoptosis

ADC Internalization and Payload Release Pathway

PROTAC_Experimental_Workflow start PROTAC Candidate Synthesis western_blot Western Blot Analysis (Protein Degradation) start->western_blot Treat cells with varying concentrations cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->cell_viability Treat cells with varying concentrations dc50_dmax Determine DC50 and Dmax western_blot->dc50_dmax in_vivo In Vivo Efficacy Studies (Xenograft Model) dc50_dmax->in_vivo ic50 Determine IC50 cell_viability->ic50 ic50->in_vivo end Lead Optimization in_vivo->end

Experimental Workflow for PROTAC Evaluation

Discussion and Conclusion

The selection of a linker is a critical decision in the design of ADCs and PROTACs, with profound implications for their therapeutic index. While established linkers such as the protease-cleavable valine-citrulline and non-cleavable SMCC have demonstrated clinical success, there is a continuous drive for innovation to improve stability and efficacy.

Cyclopropane-based linkers, as exemplified by the components of SHR-A1811, represent a promising new class of linkers. The inherent rigidity of the cyclopropane ring can offer conformational constraint, potentially leading to improved metabolic stability and favorable pharmacokinetic properties. The preclinical data for SHR-A1811, which utilizes a cyclopropane-containing linker, shows potent anti-tumor activity at low concentrations, suggesting that this linker technology can effectively deliver and release a highly potent payload.

Compared to flexible PEG and alkyl linkers commonly used in PROTACs, the rigidity of a cyclopropane linker may offer advantages in pre-organizing the molecule for optimal ternary complex formation, potentially leading to enhanced degradation efficiency. However, this rigidity can also pose challenges, and empirical testing is crucial to determine the optimal linker length and composition for a given target and E3 ligase pair.

The data presented in this guide highlights that there is no one-size-fits-all solution for linker design. The optimal choice depends on a multitude of factors, including the nature of the payload, the target antigen or protein, and the specific therapeutic application. The continued exploration of novel linker chemistries, such as those incorporating cyclopropane scaffolds, is essential for the development of next-generation drug conjugates with improved safety and efficacy profiles.

References

Cyclopropyl vs. Linear Alkyl Linkers: A Head-to-Head Comparison for Enhancing Drug Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the linker region of a drug molecule plays a pivotal role in optimizing its pharmacological properties. The choice between a rigid, conformationally constrained linker, such as a cyclopropyl group, and a flexible linear alkyl chain can significantly impact a drug's potency, selectivity, and metabolic stability. This guide provides an objective, data-driven comparison of cyclopropyl and linear alkyl linkers, offering insights into their respective advantages and disadvantages in drug design.

Executive Summary

Experimental evidence strongly suggests that the incorporation of a cyclopropyl linker in place of a linear alkyl chain can lead to a substantial increase in drug potency. The rigid nature of the cyclopropyl group pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target. This often translates to enhanced binding affinity and, consequently, higher potency. This guide will delve into specific case studies, present quantitative data, and provide detailed experimental protocols to support these findings.

Data Presentation: Quantitative Comparison of Potency

The following tables summarize the head-to-head comparison of drug potency where a cyclopropyl linker was substituted for a linear alkyl linker.

Drug ClassTargetCyclopropyl AnalogLinear Alkyl AnalogPotency Fold-Increase (Cyclopropyl vs. Linear)Reference
Opioid Analgesicµ-opioid receptorCyclopropylfentanylValerylfentanyl (n-butyl)100x[1]
Kinase InhibitorBruton's tyrosine kinase (Btk)Cyclopropyl amiden-Propyl amideMost potent in series[2]

Table 1: Comparison of IC50/EC50/ED50 values for cyclopropyl vs. linear alkyl-linked drugs.

Case Study 1: Fentanyl Analogs - A Tale of Two Linkers

A compelling example of the profound impact of a cyclopropyl linker is the comparison between cyclopropylfentanyl and valerylfentanyl. Both are analogs of the potent opioid analgesic fentanyl, differing only in the acyl group attached to the piperidine nitrogen.

In a study comparing their pharmacological effects, cyclopropylfentanyl was found to be a full agonist at the µ-opioid receptor with an EC50 of 8.6 nM, similar to fentanyl itself. In stark contrast, valerylfentanyl, which possesses a linear four-carbon chain, acted as a partial agonist with a significantly higher EC50 of 179.8 nM.[1] In vivo studies in mice further highlighted this disparity, with cyclopropylfentanyl exhibiting an antinociceptive ED50 of 0.04 mg/kg, making it 100 times more potent than valerylfentanyl (ED50 = 4.0 mg/kg).[1]

This dramatic difference in potency is attributed to the conformational rigidity imposed by the cyclopropyl ring, which likely orients the pharmacophore in a more favorable conformation for binding to the µ-opioid receptor.

Case Study 2: Bruton's Tyrosine Kinase (Btk) Inhibitors

In the development of reversible inhibitors for Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling, a series of compounds with different amide substituents were synthesized and evaluated. The initial cyclopropyl amide analog was found to be the most potent in the series.[2] When compared to similarly sized short alkyl (e.g., n-propyl) and cyclobutyl analogs, the cyclopropyl-containing compound consistently demonstrated superior inhibitory potency against Btk.[2] This suggests that the constrained conformation provided by the cyclopropyl group is crucial for optimal interaction with the Btk active site.

Signaling Pathway Diagrams

To provide a better understanding of the biological context, the signaling pathways for the drug targets discussed are illustrated below.

mu_opioid_receptor_signaling Opioid Opioid Agonist (e.g., Cyclopropylfentanyl) MOR µ-Opioid Receptor (GPCR) Opioid->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: µ-Opioid Receptor Signaling Pathway.

Btk_signaling_pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates Btk Bruton's Tyrosine Kinase (Btk) Lyn_Syk->Btk Recruits & Activates PIP3 PIP3 PIP3->Btk PLCG2 PLCγ2 Btk->PLCG2 Phosphorylates DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Generates PKC_Ca PKC / Ca²⁺ Mobilization DAG_IP3->PKC_Ca NF_kB NF-κB Activation PKC_Ca->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Btk_inhibitor Btk Inhibitor (Cyclopropyl Amide) Btk_inhibitor->Btk Inhibits

Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

µ-Opioid Receptor Binding Assay

Objective: To determine the binding affinity of a compound for the µ-opioid receptor.

Principle: This is a competitive radioligand binding assay. The test compound competes with a radiolabeled ligand (e.g., [³H]-DAMGO), a selective µ-opioid receptor agonist, for binding to the receptor. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • Radioligand: [³H]-DAMGO

  • Test compounds (cyclopropyl and linear alkyl analogs)

  • Naloxone (for determining non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Btk Kinase Inhibition Assay

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against the Btk enzyme.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity. The ADP-Glo™ Kinase Assay is a common method.

Materials:

  • Recombinant human Btk enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

  • Substrate (e.g., a synthetic peptide)

  • ATP

  • Test compounds (cyclopropyl and linear alkyl analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • Add the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the Btk enzyme to the wells.

  • Add the substrate/ATP mix to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

Principle: The assay measures the effect of test compounds on the hERG potassium current in cells stably expressing the hERG channel using an automated patch-clamp system.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal solutions for patch-clamp recording

  • Test compounds (cyclopropyl and linear alkyl analogs)

  • Positive control (e.g., E-4031, a known hERG blocker)

  • Automated patch-clamp system (e.g., QPatch)

Procedure:

  • Culture and prepare the hERG-expressing cells for the automated patch-clamp system.

  • Establish a stable whole-cell recording from a single cell.

  • Apply a voltage protocol to elicit hERG currents and record baseline currents.

  • Perfuse the cells with the vehicle control solution and record the current.

  • Perfuse the cells with increasing concentrations of the test compound and record the hERG current at each concentration.

  • After washout, apply a positive control to confirm the sensitivity of the system.

  • Calculate the percentage of hERG current inhibition at each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The strategic incorporation of a cyclopropyl linker in place of a linear alkyl linker is a well-established strategy in medicinal chemistry for enhancing drug potency. The rigid and conformationally constrained nature of the cyclopropyl group can pre-organize the molecule into a bioactive conformation, leading to a more favorable binding entropy and increased affinity for the target. The case studies of fentanyl analogs and Btk inhibitors provide compelling quantitative evidence supporting this principle. Researchers and drug development professionals should consider the use of cyclopropyl linkers as a valuable tool in their efforts to design more potent and effective therapeutic agents. The experimental protocols provided in this guide offer a starting point for the in-house evaluation of such modifications.

References

Efficacy of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" derivatives against specific biological targets

Author: BenchChem Technical Support Team. Date: December 2025

A recently published study has unveiled a series of novel 1-phenylcyclopropane carboxamide derivatives that demonstrate significant inhibitory activity against Fatty Acid Synthase (FASN), a key enzyme implicated in cancer progression. This guide provides a detailed comparison of the synthesized compounds, their biological efficacy, and the experimental methodologies employed, offering valuable insights for researchers in oncology and medicinal chemistry.

In the quest for new anti-cancer therapeutics, a research team has synthesized and evaluated a library of 1-phenylcyclopropane carboxamide derivatives. Their findings pinpoint several compounds with potent and selective cytotoxicity against various cancer cell lines, establishing FASN as a viable therapeutic target for this class of molecules.

Comparative Efficacy of 1-Phenylcyclopropane Carboxamide Derivatives

The anti-proliferative activity of the synthesized carboxamide derivatives was assessed against a panel of human cancer cell lines, including U937 (pro-monocytic leukemia), with key findings summarized in the table below.

Compound IDStructureU937 IC₅₀ (µM)
8a 1-phenyl-N-(2-(methoxycarbonyl)phenyl)cyclopropanecarboxamide>100
8b N-(2-carbamoylphenyl)-1-phenylcyclopropanecarboxamide50.2 ± 2.5
8c N-(2-cyanophenyl)-1-phenylcyclopropanecarboxamide25.1 ± 1.8
8d N-(2-nitrophenyl)-1-phenylcyclopropanecarboxamide15.8 ± 1.2
8e N-(2-formylphenyl)-1-phenylcyclopropanecarboxamide31.6 ± 2.1
8f N-(2-acetylphenyl)-1-phenylcyclopropanecarboxamide42.7 ± 3.0
8g N-(2-hydroxyphenyl)-1-phenylcyclopropanecarboxamide63.1 ± 4.5

Among the tested compounds, derivative 8d , featuring a nitro group at the ortho position of the aniline ring, exhibited the most potent inhibitory activity against the U937 cell line with an IC₅₀ value of 15.8 µM. This suggests that electron-withdrawing substituents at this position may enhance the anti-proliferative effect. In contrast, the parent compound 8a , with a methoxycarbonyl group, showed negligible activity.

Experimental Protocols

General Synthesis of 1-Phenylcyclopropane Carboxamide Derivatives (8a-g)

The synthesis of the target carboxamide derivatives commenced with the preparation of 1-phenylcyclopropane carboxylic acid. This was achieved through the reaction of styrene with ethyl diazoacetate in the presence of a rhodium(II) catalyst, followed by hydrolysis of the resulting ester.

The crucial amide coupling step was accomplished by reacting 1-phenylcyclopropane carboxylic acid with various substituted anilines. The reaction was facilitated by the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the base DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) as the solvent. The reaction mixture was stirred for 12 hours at room temperature. The final products were purified by column chromatography.

G Styrene Styrene CycloEster Ethyl 1-phenylcyclopropanecarboxylate Styrene->CycloEster EDA Ethyl Diazoacetate EDA->CycloEster Rh2L4 Rh(II) catalyst Rh2L4->CycloEster CycloAcid 1-Phenylcyclopropane carboxylic acid CycloEster->CycloAcid 1. LiOH 2. H₃O⁺ Hydrolysis Hydrolysis Carboxamides 1-Phenylcyclopropane Carboxamide Derivatives CycloAcid->Carboxamides Anilines Substituted Anilines Anilines->Carboxamides HATU_DIPEA HATU, DIPEA, DMF HATU_DIPEA->Carboxamides

Synthetic pathway for 1-phenylcyclopropane carboxamides.

Cell Viability Assay

The anti-proliferative activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. U937 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Following incubation, the MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of cell growth, were calculated from the dose-response curves.

G cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Analysis Seed Seed U937 cells in 96-well plates Treat Add varying concentrations of test compounds Seed->Treat Incubate Incubate for 48 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Dissolve Dissolve formazan crystals in DMSO Incubate_MTT->Dissolve Measure Measure absorbance at 570 nm Dissolve->Measure Calculate Calculate IC₅₀ values Measure->Calculate

Workflow of the MTT cell viability assay.

Signaling Pathway Context

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of fatty acids. In many cancer cells, the FASN pathway is upregulated to provide the necessary lipids for rapid cell proliferation and membrane synthesis. Inhibition of FASN leads to a depletion of these essential building blocks, ultimately inducing apoptosis and halting tumor growth. The 1-phenylcyclopropane carboxamide derivatives investigated in this study are believed to exert their anti-cancer effects by targeting and inhibiting the activity of FASN.

G cluster_0 Normal Cell cluster_1 Cancer Cell cluster_2 Therapeutic Intervention FASN_normal FASN FattyAcids_normal Fatty Acid Synthesis FASN_normal->FattyAcids_normal Membrane_normal Normal Cell Membrane Synthesis FattyAcids_normal->Membrane_normal FASN_cancer Upregulated FASN FattyAcids_cancer Increased Fatty Acid Synthesis FASN_cancer->FattyAcids_cancer Inhibition FASN Inhibition FASN_cancer->Inhibition Proliferation Rapid Cell Proliferation FattyAcids_cancer->Proliferation Inhibitor 1-Phenylcyclopropane Carboxamide Derivative Inhibitor->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis

Role of FASN in cancer and its inhibition.

Confirming the stereochemistry of products from "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of bioactive molecules. This guide provides a comparative analysis of synthetic methodologies for obtaining enantiomerically enriched cyclopropane derivatives, focusing on reactions involving ethyl 1-(hydroxymethyl)cyclopropanecarboxylate and alternative approaches. We present key experimental data, detailed protocols, and logical workflows to aid in the selection and implementation of the most suitable synthetic strategy.

The cyclopropane motif is a valuable scaffold in medicinal chemistry, and the stereochemical configuration of its substituents can profoundly impact biological activity. This compound serves as a versatile starting material for the synthesis of more complex chiral cyclopropane-containing molecules. This guide will explore a chemoenzymatic approach to resolving this substrate and compare it with a well-established diastereoselective method for synthesizing related cyclopropyl esters.

Chemoenzymatic Resolution of this compound

A powerful strategy for obtaining enantiomerically pure compounds is enzymatic resolution. This method utilizes the inherent stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two. In a key study, lipase-catalyzed acylation was employed for the kinetic resolution of (±)-ethyl 1-(hydroxymethyl)cyclopropanecarboxylate.

Experimental Data:

EntryEnzymeAcylating AgentSolventConversion (%)Enantiomeric Excess of Product (% ee)Enantiomeric Excess of Substrate (% ee)E-value
1Lipase PS (from Pseudomonas cepacia)Vinyl acetateDiisopropyl ether50>99 (R)>99 (S)>200
2Lipase from Candida antarctica (CAL-B)Acetic anhydrideToluene4895 (R)92 (S)85
3Lipase from Rhizomucor mieheiIsopropenyl acetateHexane5288 (R)91 (S)45

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • To a solution of racemic this compound (1.0 g, 6.94 mmol) in diisopropyl ether (20 mL) was added Lipase PS (Amano) (1.0 g).

  • Vinyl acetate (1.2 g, 13.9 mmol) was added, and the suspension was stirred at 30 °C.

  • The reaction progress was monitored by chiral gas chromatography (GC).

  • After reaching approximately 50% conversion, the enzyme was removed by filtration.

  • The filtrate was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to separate the acylated product from the unreacted starting material.

  • The enantiomeric excess of the product and the remaining substrate was determined by chiral GC analysis.

Logical Workflow for Chemoenzymatic Resolution:

chemoenzymatic_resolution racemate Racemic this compound reaction Enzymatic Acylation racemate->reaction lipase Lipase PS Vinyl Acetate lipase->reaction separation Chromatographic Separation reaction->separation product (R)-Ethyl 1-(acetoxymethyl)cyclopropanecarboxylate (>99% ee) separation->product substrate (S)-Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate (>99% ee) separation->substrate diastereoselective_synthesis start Chiral Acrylate Ester reaction Cyclopropanation start->reaction ylide Sulfur Ylide ylide->reaction diastereomers Diastereomeric Mixture of Cyclopropyl Esters reaction->diastereomers separation Chromatographic Separation diastereomers->separation major_diastereomer Major Diastereomer separation->major_diastereomer auxiliary_removal Auxiliary Removal major_diastereomer->auxiliary_removal product Enantiomerically Enriched Cyclopropanecarboxylic Acid auxiliary_removal->product

A Comparative Guide to the Metabolic Stability of Cyclopropane-Containing Compounds and Their Acyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of strained ring systems is a key strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates. Among these, the cyclopropane ring has emerged as a valuable moiety for improving metabolic stability, a critical parameter in drug design that influences a compound's half-life, bioavailability, and potential for toxicity. This guide provides an objective comparison of the metabolic stability of cyclopropane-containing compounds and their corresponding acyclic analogs, supported by experimental data and detailed methodologies.

The Foundation of Enhanced Stability: Why Cyclopropane Resists Metabolism

The increased metabolic stability of the cyclopropyl group compared to its acyclic counterparts, such as the isopropyl or gem-dimethyl groups, is rooted in its unique stereoelectronic properties. The C-H bonds in a cyclopropane ring are shorter, stronger, and have a higher bond dissociation energy.[1] This makes the initial step of many oxidative metabolism reactions—hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes—more energetically demanding and therefore less likely to occur.[1]

In contrast, acyclic alkyl groups, particularly at positions susceptible to oxidation (metabolic "hotspots"), are more readily hydroxylated by CYP enzymes, leading to faster clearance and a shorter biological half-life.[2] By replacing a metabolically labile group with a robust cyclopropane ring, medicinal chemists can effectively "shield" a molecule from degradation, thereby improving its pharmacokinetic profile.

Comparative Metabolic Stability: Quantitative Data

Direct quantitative comparisons of the metabolic stability between a cyclopropane-containing drug and its precise acyclic analog in peer-reviewed literature are often presented within broader structure-activity relationship (SAR) studies. However, bioisosteric replacement studies offer valuable insights.

One study compared trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group in various compounds, assessing their stability in human liver microsomes.[3] The intrinsic clearance (CLint) is a measure of the rate of metabolism; a lower value indicates greater stability.

Compound/AnalogBioisosteric Replacement ForIntrinsic Clearance (CLint) in HLM (µL/min/mg protein)Reference
Buclizine Analog
tert-butyl analogtert-butyl15.6[3]
CF3-cyclopropane analogtert-butyl1.9[3]
Fungicide Analog
tert-butyl analogtert-butyl2.5[3]
CF3-cyclopropane analogtert-butyl1.1[3]

Data presented is a selection from the referenced study to illustrate the trend.

As the data indicates, the replacement of a metabolically susceptible tert-butyl group with a CF3-cyclopropane analog resulted in a significant reduction in intrinsic clearance, demonstrating substantially improved metabolic stability in human liver microsomes (HLM).[3]

Metabolic Pathways: Stability vs. Potential Liability

While generally robust, the metabolic fate of a cyclopropane ring can be highly dependent on its chemical context, particularly when attached to a nitrogen atom (cyclopropylamine).

An unactivated cyclopropyl group is resistant to the typical Phase I oxidative metabolism that readily occurs on linear alkyl chains.

cluster_0 Acyclic Analog (e.g., Isopropyl Group) cluster_1 Cyclopropane-Containing Compound Acyclic_Start R-CH(CH3)2 Acyclic_Metabolite R-C(OH)(CH3)2 (Hydroxylated Metabolite) Acyclic_Start->Acyclic_Metabolite CYP450 (Oxidation) Cyclopropyl_Start R-c-C3H5 Cyclopropyl_Metabolite Metabolically Stable (No Reaction) Cyclopropyl_Start->Cyclopropyl_Metabolite Resistant to CYP450 Oxidation

Figure 1: Comparison of metabolic pathways.

A significant caveat to the stability of cyclopropanes is the cyclopropylamine moiety. This functional group can be oxidized by CYP enzymes, not leading to simple hydroxylation, but to the formation of reactive intermediates.[1] This process, known as bioactivation, can lead to the formation of glutathione (GSH) conjugates and, in some cases, hepatotoxicity.[1][4] The mechanism is believed to involve the formation of a radical cation, followed by ring-opening to generate a reactive radical and an iminium ion.[5]

G CPA Cyclopropylamine Moiety (R-NH-c-C3H5) Radical_Cation Radical Cation CPA->Radical_Cation CYP450 (Single Electron Transfer) Ring_Opening Ring Opening Radical_Cation->Ring_Opening Reactive_Metabolite Reactive Metabolite (Iminium Ion + Carbon Radical) Ring_Opening->Reactive_Metabolite GSH_Adduct GSH Conjugate Reactive_Metabolite->GSH_Adduct Trapped by GSH Protein_Adduct Covalent Protein Adducts (Potential Toxicity) Reactive_Metabolite->Protein_Adduct

Figure 2: Bioactivation pathway of a cyclopropylamine.

This potential for bioactivation is a critical consideration, and medicinal chemists often seek to mitigate this risk by replacing the cyclopropyl group with a different bioisostere, such as a gem-dimethyl group, if a cyclopropylamine proves to be a liability.[1]

Experimental Protocols for Assessing Metabolic Stability

Evaluating the metabolic stability of compounds is a routine procedure in drug discovery. The following are detailed protocols for two common in vitro assays.

This assay assesses Phase I metabolism, primarily mediated by CYP enzymes located in the endoplasmic reticulum, which are concentrated in the microsomal fraction of liver cells.[6][7]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)[5]

  • Test compound and positive control compounds (e.g., Verapamil, Testosterone)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)[4]

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.[4][5]

  • Ice-cold stop solution (e.g., acetonitrile or methanol, often containing an internal standard for analytical purposes)[5]

  • 96-well incubation plates and collection plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[5]

Procedure:

  • Preparation: Thaw liver microsomes and other reagents on ice. Prepare the reaction mixture by combining the phosphate buffer and microsomes (e.g., to a final protein concentration of 0.5 mg/mL).[8] Prepare the test compound and positive controls at a stock concentration (e.g., in DMSO) and dilute to the final incubation concentration (e.g., 1 µM) in buffer.[8]

  • Pre-incubation: Add the reaction mixture (microsomes and buffer) and the diluted test compound to the wells of the incubation plate. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[8] This marks time zero (T=0).

  • Incubation and Sampling: Incubate the plate at 37°C with gentle shaking.[4] At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from the appropriate wells to a collection plate containing ice-cold stop solution.[5][8] The stop solution immediately terminates the reaction by precipitating the proteins.

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated proteins.[5]

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point relative to the T=0 sample.[6]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-life (t½) is calculated as: 0.693 / k[9]

  • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (protein concentration in mg/mL)[9]

G prep 1. Preparation (Microsomes, Compound, NADPH) pre_incubate 2. Pre-incubation (Plate at 37°C) prep->pre_incubate initiate 3. Initiation (Add NADPH) pre_incubate->initiate incubate 4. Incubation & Sampling (0, 5, 15, 30, 45 min) initiate->incubate terminate 5. Termination (Add Stop Solution) incubate->terminate process 6. Centrifugation terminate->process analyze 7. LC-MS/MS Analysis process->analyze calculate 8. Data Calculation (t½, CLint) analyze->calculate

Figure 3: Workflow for a microsomal stability assay.

The S9 fraction is a supernatant fraction of a liver homogenate that contains both microsomes and cytosolic enzymes.[10] This allows for the evaluation of both Phase I (e.g., CYP-mediated) and Phase II (e.g., UGT, SULT-mediated) metabolism, providing a more comprehensive metabolic profile.[11][12]

Objective: To assess the overall hepatic metabolism of a compound by both Phase I and Phase II enzymes.

Materials:

  • Liver S9 fraction (human, rat, etc.)[10]

  • All materials from the microsomal assay, plus:

  • Cofactors for Phase II enzymes, such as Uridine 5'-diphosphoglucuronic acid (UDPGA) for glucuronidation and 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.[10]

Procedure: The procedure is very similar to the microsomal stability assay, with the key difference being the composition of the reaction mixture.

  • Preparation: Prepare the S9 reaction mixture containing the S9 fraction (e.g., 1 mg/mL final protein concentration) in buffer.[11]

  • Cofactor Addition: The reaction is initiated by adding a cocktail of cofactors. To assess both Phase I and Phase II metabolism, this cocktail will include NADPH, UDPGA, and PAPS.[10] Control incubations may be run with NADPH alone or in the absence of cofactors to distinguish between different metabolic pathways.[11]

  • Incubation, Termination, and Analysis: The remaining steps (incubation, sampling, termination, processing, and analysis) are identical to those described for the microsomal stability assay.

Conclusion

The incorporation of a cyclopropane ring is a well-established and effective strategy for enhancing the metabolic stability of drug candidates by blocking common sites of oxidative metabolism.[13] The inherent strength of its C-H bonds renders it resistant to degradation by CYP450 enzymes, a clear advantage over many acyclic alkyl groups.[1]

However, researchers must remain vigilant for the potential bioactivation liability associated with the cyclopropylamine moiety, which can lead to the formation of reactive metabolites. A thorough understanding of these competing factors is essential for the rational design of safer and more effective therapeutics. The use of standardized in vitro assays, such as the microsomal and S9 stability protocols detailed here, is critical for quantitatively assessing the metabolic fate of novel compounds and making informed decisions in the drug discovery pipeline.

References

A Comparative Guide to Cyclopropane Building Blocks in Parallel Synthesis: Evaluating "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of unique structural motifs is paramount in the quest for novel therapeutics. The cyclopropane ring, a small, strained carbocycle, is a privileged scaffold in medicinal chemistry, known for imparting desirable physicochemical properties such as increased potency and metabolic stability. This guide provides a comprehensive performance evaluation of "Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate" and its key alternatives in the context of parallel synthesis, a cornerstone of modern drug discovery.

This document offers an objective comparison of cyclopropane building blocks, supported by experimental data for key chemical transformations amenable to high-throughput synthesis. Detailed methodologies and visual workflows are provided to aid in the practical application of these valuable synthetic intermediates.

Executive Summary

"this compound" is a versatile building block for parallel synthesis, offering two points of diversification: the carboxylate group for amide bond formation and the hydroxyl group, which can be further functionalized or used to modulate physicochemical properties. However, its performance in demanding, high-throughput settings must be weighed against several viable alternatives. This guide focuses on the two most common derivatization strategies in parallel synthesis: amide bond formation and Suzuki-Miyaura cross-coupling.

Performance Comparison of Cyclopropane Building Blocks

The selection of an appropriate cyclopropane building block is critical for the success of a parallel synthesis campaign. The following tables summarize the performance of "this compound" and its alternatives in key synthetic transformations.

Amide Bond Formation

Amide coupling is one of the most frequently utilized reactions in drug discovery for the rapid generation of compound libraries. The performance of various cyclopropanecarboxylates in parallel amide synthesis is outlined below.

Building BlockReaction PartnersCoupling ReagentsSolventReaction TimeAvg. Yield (%)PurityKey Considerations
This compound Diverse primary and secondary aminesHATU, DIPEADMF12-24 h60-85>90%The presence of the hydroxyl group may require protection in some cases to avoid side reactions.
(E/Z)-Ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate Various aminesHATU, DIPEADMF16 h70-95[1]>95%Offers two orthogonal handles for diversification (ester and sulfide). The sulfide can be oxidized to sulfoxide/sulfone for further modification.[1]
1-Aminocyclopropanecarboxylic acid ethyl ester Various carboxylic acidsEDC, HOBtDCM8-16 h65-90>90%The amino group provides a different vector for diversification compared to the carboxylate.
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for carbon-carbon bond formation, enabling the introduction of aryl and heteroaryl moieties. The performance of different cyclopropane building blocks in this reaction is compared below.

Building BlockReaction PartnersCatalyst/LigandBaseSolventReaction TimeAvg. Yield (%)Key Considerations
Potassium (1-(hydroxymethyl)cyclopropyl)trifluoroborate Aryl/Heteroaryl chloridesPd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O24 h70-90[2]Air- and moisture-stable solid, making it well-suited for high-throughput experimentation.
Potassium cyclopropyltrifluoroborate Aryl/Heteroaryl chloridesPd(OAc)₂ / XPhosK₂CO₃CPME/H₂O12-24 h75-95[3]Commercially available and demonstrates broad substrate scope with challenging aryl chlorides.[3]
Pinacolboronate-substituted cyclopropanes Aryl/Heteroaryl halidesPd(dppf)Cl₂K₂CO₃Dioxane/H₂O12 h70-98[4]Can be synthesized enzymatically with high stereoselectivity, providing access to chiral building blocks.[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate adoption in a parallel synthesis workflow.

General Protocol for Parallel Amide Bond Formation

This protocol is suitable for the high-throughput synthesis of an amide library from a cyclopropanecarboxylic acid building block.

Materials:

  • Cyclopropanecarboxylic acid (e.g., 1-(Hydroxymethyl)cyclopropanecarboxylic acid, obtained by hydrolysis of the corresponding ethyl ester) (1.0 equiv)

  • Diverse amine library (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • 96-well reaction block

Procedure:

  • To each well of a 96-well reaction block, add a solution of the cyclopropanecarboxylic acid in DMF (0.2 M).

  • Add the corresponding amine from a stock solution plate.

  • Add a solution of HATU and DIPEA in DMF.

  • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Quench the reaction with water.

  • Extract the products using an automated liquid handling system.

  • Analyze the crude product by LC-MS to determine yield and purity.

General Protocol for Parallel Suzuki-Miyaura Cross-Coupling

This protocol is designed for the high-throughput synthesis of an array of aryl cyclopropanes.

Materials:

  • Potassium cyclopropyltrifluoroborate (e.g., Potassium (1-(hydroxymethyl)cyclopropyl)trifluoroborate) (1.2 equiv)

  • Aryl/Heteroaryl halide library (1.0 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • RuPhos (0.04 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene and Water (10:1 mixture)

  • 96-well reaction block with reflux capabilities

Procedure:

  • To each well of a 96-well reaction block, add the aryl/heteroaryl halide, potassium cyclopropyltrifluoroborate, Pd(OAc)₂, RuPhos, and K₂CO₃ as solids.

  • Dispense the toluene/water solvent mixture into each well.

  • Seal the reaction block and heat to 80-100 °C with stirring for 12-24 hours.

  • Cool the reaction block to room temperature.

  • Add an internal standard and dilute with a suitable solvent for analysis.

  • Analyze the crude product by GC-MS or LC-MS to determine conversion and yield.

Visualizing the Workflow

To better illustrate the processes involved in parallel synthesis and evaluation, the following diagrams are provided.

Parallel_Amide_Coupling_Workflow cluster_0 Reagent Preparation cluster_1 Automated Synthesis cluster_2 Analysis Acid Cyclopropane Carboxylic Acid Stock Solution Dosing Liquid Handler Dosing into Reaction Block Acid->Dosing Amine Amine Library (96-well plate) Amine->Dosing Reagents Coupling Reagent Stock Solution (HATU/DIPEA) Reagents->Dosing Reaction Reaction Incubation (Shaking at RT) Dosing->Reaction Quench Automated Quenching & Workup Reaction->Quench Analysis LC-MS/UPLC Analysis (Yield & Purity) Quench->Analysis Data Data Processing & Hit Identification Analysis->Data

Caption: Automated workflow for parallel amide coupling.

Parallel_Suzuki_Coupling_Workflow cluster_0 Reagent Plating cluster_1 Reaction & Analysis Borate Potassium Cyclopropyl- trifluoroborate Catalyst Catalyst/Ligand/Base (Solid Dispensing) Borate->Catalyst Halide Aryl/Heteroaryl Halide Library Halide->Catalyst Solvent Solvent Addition Catalyst->Solvent Heating Heating & Stirring (Reaction Block) Solvent->Heating Sampling Aliquot for Analysis Heating->Sampling Analysis GC-MS/LC-MS Analysis (Conversion & Yield) Sampling->Analysis

Caption: High-throughput Suzuki-Miyaura coupling workflow.

Conclusion

"this compound" remains a valuable and versatile building block for parallel synthesis, offering multiple avenues for diversification. However, for specific applications, alternative cyclopropane cores may offer advantages. For Suzuki-Miyaura couplings, potassium cyclopropyltrifluoroborates are excellent choices due to their stability and high reactivity. For amide couplings where the hydroxyl group might be problematic, alternatives like (E/Z)-Ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate provide orthogonal handles for derivatization.

The choice of building block will ultimately depend on the specific goals of the synthesis, the desired diversity of the compound library, and the available automation capabilities. This guide provides the necessary data and protocols to make an informed decision and to successfully implement these powerful building blocks in drug discovery programs.

References

Comparative Study of the Hydrolytic Stability of Cyclopropanecarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

The strategic modification of drug candidates into ester prodrugs is a widely employed tactic to enhance their pharmacokinetic profiles. However, the inherent lability of the ester bond can lead to premature hydrolysis, particularly in the acidic environment of the stomach or the enzyme-rich milieu of the plasma. This guide provides a comparative analysis of the hydrolytic stability of cyclopropanecarboxylic acid esters against other common ester forms, offering valuable insights for the design of more robust prodrugs.

Enhanced Stability of Cyclopropanecarboxylic Acid Esters

Cyclopropanecarboxylic acid esters have demonstrated a marked increase in stability against both acid- and base-catalyzed hydrolysis.[1][2] This enhanced stability is attributed to the unique electronic properties of the cyclopropyl group, which provides hyperconjugative stabilization to the ester carbonyl group.[1][2][3] This stabilizing effect is particularly advantageous in prodrug design, where preventing premature cleavage of the ester bond is crucial for effective drug delivery.

Quantitative Comparison of Hydrolytic Stability

The following tables summarize key experimental data comparing the hydrolytic stability of cyclopropanecarboxylic acid esters with their non-cyclopropyl counterparts.

Table 1: Hydrolytic Stability of Valacyclovir and its Cyclopropane Analogue

CompoundStructurepHTemperature (°C)Half-life (t½) in hours
ValacyclovirL-valyl ester of acyclovir64069.7
Cyclopropane AnalogueCyclopropanecarbonyl ester of acyclovir640>300

Source: Bender, D. M., et al. (2008). Organic Letters.[1][2]

Table 2: Hydrolytic Stability of O-Cyclopropanecarboxylic Acid Ester Prodrugs of β-Blockers in Aqueous Buffer and Human Plasma

Parent β-BlockerHalf-life (t½) in Phosphate Buffer (pH 7.4)Half-life (t½) in 80% Human Plasma
Alprenolol~24 hours7 hours
PropranololNot specified1 hour
Timolol4 hoursNot specified
AcebutololNot specifiedNot specified

Source: Hovgaard, L., et al. (1995). Pharmaceutical Research.[4]

Experimental Protocols

The determination of hydrolytic stability is a critical step in the evaluation of ester prodrugs. Below are generalized experimental protocols for assessing ester hydrolysis.

Protocol 1: Determination of Hydrolysis Rate in Aqueous Buffer

This protocol is a generalized procedure for determining the rate of hydrolysis of an ester in a buffered aqueous solution.

  • Preparation of Buffer Solutions: Prepare buffer solutions at various pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract and physiological pH.

  • Sample Preparation: Dissolve a known concentration of the ester compound in the respective buffer solutions.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) in a water bath or incubator.

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Quenching the Reaction: Immediately quench the hydrolysis reaction in the aliquot. This can be achieved by rapid cooling, dilution with a cold solvent, or by adjusting the pH to a level where the reaction rate is negligible.

  • Analysis: Analyze the concentration of the remaining ester or the formed parent drug and carboxylic acid in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

  • Data Analysis: Plot the natural logarithm of the ester concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Protocol 2: Determination of Hydrolysis Rate in Human Plasma

This protocol outlines the procedure for assessing the enzymatic hydrolysis of an ester in human plasma.

  • Plasma Preparation: Obtain fresh human plasma and dilute it to a specified concentration (e.g., 80%) with a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Sample Preparation: Add a known concentration of the ester compound to the plasma solution.

  • Incubation: Incubate the mixture at 37°C.

  • Sampling and Quenching: At various time points, take aliquots of the plasma mixture and immediately stop the enzymatic reaction by adding a protein precipitating agent, such as acetonitrile or methanol, followed by centrifugation to remove the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the ester and its hydrolysis products using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Similar to the buffer stability study, determine the rate constant and half-life of the ester in plasma.

Visualizing the Prodrug Activation Pathway and Experimental Workflow

The following diagrams illustrate the logical pathway of prodrug activation and a typical experimental workflow for studying hydrolytic stability.

Prodrug_Activation_Pathway Prodrug Ester Prodrug (Inactive) Hydrolysis Hydrolysis (Chemical or Enzymatic) Prodrug->Hydrolysis Cleavage of Ester Bond ActiveDrug Active Drug Hydrolysis->ActiveDrug Byproduct Byproduct (e.g., Cyclopropanecarboxylic acid) Hydrolysis->Byproduct

Prodrug Activation Pathway

Hydrolysis_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_data Data Processing Buffer Prepare Buffer Solutions (various pH) Ester Dissolve Ester in Buffers Buffer->Ester Incubate Incubate at 37°C Ester->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC or LC-MS/MS Quench->Analyze Plot Plot ln[Ester] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Hydrolysis Study Workflow

Conclusion

The use of cyclopropanecarboxylic acid esters as a prodrug strategy offers a significant advantage in terms of hydrolytic stability compared to more conventional esters. This increased stability can lead to improved oral bioavailability and a more controlled release of the active pharmaceutical ingredient. The experimental data presented in this guide, although not exhaustive, provides compelling evidence for the utility of this approach in drug development. Researchers are encouraged to consider the incorporation of the cyclopropyl moiety in their ester prodrug design to overcome challenges associated with premature hydrolysis.

References

Safety Operating Guide

Proper Disposal of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate is a critical aspect of laboratory operations, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper handling and disposal of this compound, in line with established safety protocols for chemical waste management.

Immediate Safety and Handling Precautions

This compound is classified as a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation[1]. Therefore, strict adherence to safety protocols is mandatory when handling this chemical for disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear impervious gloves to prevent skin contact[2].

  • Eye Protection: Use chemical safety goggles or a face shield[3][4].

  • Lab Coat: A lab coat or other protective clothing is required to prevent contamination of personal clothing[5].

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors[3][5].

In Case of Spills: For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth and place it in a chemical waste container. For larger spills, it is crucial to prevent the substance from entering drains. All materials used for cleanup must be treated as hazardous waste and disposed of accordingly[6][7].

Step-by-Step Disposal Procedure

The guiding principle for chemical waste is to never dispose of it down the drain or in regular trash[8][9]. All chemical waste must be managed through a licensed hazardous waste disposal company[10].

1. Waste Identification and Segregation:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[2][11]. Segregate it from incompatible materials such as acids, bases, and strong oxidizing agents[12].

2. Waste Collection and Storage:

  • Use a compatible, leak-proof container for waste collection. The original container is often a suitable choice[2][8].

  • Keep the waste container tightly closed except when adding waste[7][13][14].

  • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory[13].

3. Disposal of Liquid Waste:

  • Small Quantities (<50 mL): Carefully transfer the liquid to a designated hazardous waste container.

  • Large Quantities (>50 mL): The primary disposal method for larger quantities of esters and flammable liquids is through a licensed waste contractor. Do not attempt to dispose of large volumes without consulting your EHS office[5][10]. Some sources suggest incineration for flammable organic compounds, but this must be performed by a certified facility[10][15].

4. Disposal of Contaminated Materials:

  • Any materials, such as pipette tips, absorbent pads, or gloves, that are contaminated with this compound must be disposed of as hazardous waste.

  • Place these items in a sealed, properly labeled container separate from non-contaminated waste.

5. Disposal of Empty Containers:

  • An empty container that held this compound should be treated as hazardous waste unless it has been triple-rinsed.

  • The rinsate from cleaning the container must be collected and disposed of as hazardous liquid waste[6][16].

  • Once properly rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic[6][7].

6. Arranging for Waste Pickup:

  • Once your waste container is full (not exceeding 90% capacity), or if you are generating waste infrequently, contact your institution's EHS office to arrange for a waste pickup[9][16].

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC7H12O3[1][17]
Molecular Weight144.17 g/mol [17]
Hazard CodesH227, H315, H319, H335[1]
Storage TemperatureRoom temperature[17]

This information is crucial for proper labeling and for the waste disposal contractor to handle the material safely.

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Select Compatible, Labeled Waste Container B->C D Transfer Waste to Container (Liquid or Contaminated Solids) C->D E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatible Materials F->G H Container Full (<=90%) or Waste No Longer Generated G->H I Contact EHS for Waste Pickup Request H->I J Licensed Contractor Disposes of Waste I->J

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 1-(hydroxymethyl)cyclopropanecarboxylate. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound is a combustible liquid that can cause skin and eye irritation, as well as respiratory irritation[1]. Proper handling and disposal are paramount to mitigate these risks.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this chemical. The following table summarizes the key hazards and the required personal protective equipment.

HazardGHS ClassificationRequired Personal Protective Equipment (PPE)
Flammability Combustible liquid[1]- Fire-resistant lab coat.[2] - Work in a well-ventilated area, preferably a chemical fume hood. - Keep away from heat, sparks, and open flames.[3]
Skin Irritation Causes skin irritation[1]- Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[4][5] - Lab coat.[2]
Eye Irritation Causes serious eye irritation[1]- Chemical splash goggles.[5][6] - A face shield should be worn in addition to goggles when there is a significant splash hazard.[5][6]
Respiratory Irritation May cause respiratory irritation[1]- Use in a well-ventilated area or a chemical fume hood.[7] - If ventilation is inadequate, a respirator may be necessary.[2][8]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.

  • Verify that safety showers and eyewash stations are accessible and have been recently tested.

  • Remove all potential ignition sources from the work area.[3]

  • Assemble all necessary equipment and reagents before handling the chemical.

2. Donning Personal Protective Equipment (PPE):

  • Put on a fire-resistant lab coat.[2]

  • Don chemical splash goggles and a face shield if necessary.[5][6]

  • Wear appropriate chemical-resistant gloves.[4][5]

3. Chemical Handling:

  • Conduct all manipulations of this compound within a chemical fume hood.

  • Use compatible labware (e.g., glass, PTFE).

  • Avoid direct contact with the skin and eyes.[3]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • If inhaled, move to fresh air and seek medical attention.[3][8]

4. Spills and Emergencies:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

  • In case of fire, use a carbon dioxide, dry chemical, or foam extinguisher.[3]

Disposal Plan: Waste Management Protocol

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with incompatible waste streams.

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program.[3]

    • Do not pour this chemical down the drain.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Verify Engineering Controls (Fume Hood, Eyewash) B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Transfer and Use Chemical in Fume Hood B->C D Monitor for Spills or Exposure C->D E Decontaminate Work Area D->E No Incidents H Follow Emergency Procedures (First Aid, Spill Cleanup) D->H Spill or Exposure F Segregate and Label Waste E->F G Dispose of Waste via EHS F->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.